molecular formula C28H46O3 B030100 Cerevisterol CAS No. 516-37-0

Cerevisterol

Cat. No.: B030100
CAS No.: 516-37-0
M. Wt: 430.7 g/mol
InChI Key: ARXHRTZAVQOQEU-BRVLHLJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerevisterol is a naturally occurring sterol compound that has garnered significant interest in pharmacological and biochemical research due to its diverse bioactivities. It is identified as a key active ingredient in traditional preparations such as the Bailing Capsule (derived from fermented Cordyceps sinensis) and can also be sourced from endophytic fungi like Fusarium solani . Researchers value this compound primarily for its potent anti-inflammatory properties. Studies indicate that its mechanism of action involves the suppression of the MAPK/NF-κB/AP-1 signaling cascades in LPS-activated macrophages, which are central pathways in the inflammatory response. Concurrently, this compound activates the Nrf2/HO-1 signaling pathway, a crucial cellular defense mechanism against oxidative stress . This dual action leads to a significant reduction in key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α, IL-6, and IL-4 . Beyond general anti-inflammatory effects, network pharmacology and in vitro studies suggest this compound's potential relevance in respiratory health. Research using LPS-induced 16HBE cells (a human bronchial epithelial cell line) demonstrates that this compound can downregulate the levels of SRC and STAT3 mRNA, which are implicated in asthma pathogenesis . Molecular docking and dynamics simulations further confirm that this compound can bind tightly to these key protein targets, including SRC, TP53, and STAT3, with high affinity . This product is intended for research applications only, including in vitro bioactivity assays, mechanistic studies in cell culture models, and as an analytical standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human consumption. Researchers should handle this product with care, adhering to good laboratory practices. For a detailed technical data sheet including specifications, handling, and storage information, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHRTZAVQOQEU-BRVLHLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045318
Record name Cerevisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-37-0
Record name Cerevisterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerevisterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerevisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerevisterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Odyssey of Cerevisterol: From Yeast Artifact to Cytotoxic Lead

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, structural elucidation, and isolation of Cerevisterol, designed for researchers in fungal metabolomics and drug discovery.

A Technical Deep-Dive into the History, Chemistry, and Isolation of 5α-ergosta-7,22-diene-3β,5,6β-triol [1]

Executive Summary

This compound (CAS: 516-37-0) represents a pivotal case study in natural product chemistry: a compound initially dismissed as a manufacturing byproduct that later emerged as a bioactive agent with significant cytotoxic and anti-inflammatory potential.[1] First isolated in 1928 from the mother liquors of Saccharomyces cerevisiae ergosterol production, it was characterized by its high melting point and insolubility in hexane.[1]

Chemically, this compound is 5α-ergosta-7,22-diene-3β,5,6β-triol .[1] Its discovery highlights the critical importance of oxidative modifications in sterol metabolism.[1] While often debated as an isolation artifact (autoxidation product), modern analysis confirms its presence in diverse fungal phyla under oxidative stress, suggesting a role in reactive oxygen species (ROS) scavenging.[1]

Historical Genesis: The Honeywell & Bills Era (1928–1932)

The identification of this compound was not driven by a search for new drugs, but by the industrial optimization of Vitamin D precursors.

The Discovery Context

In the late 1920s, ergosterol was mass-produced from yeast to synthesize Vitamin D via irradiation.[1] Edna M. Honeywell and Charles E. Bills (1932) analyzed the "residues" left after ergosterol crystallization.[1] They observed a stubborn, white amorphous solid that refused to dissolve in hexane—a property distinct from the lipophilic ergosterol.[1]

Initial Characterization

Honeywell and Bills succeeded in purifying 10 grams of this substance from 4,500 kilograms of dry yeast—a yield of ~0.0002%.[1]

  • Melting Point: 265.3 °C (significantly higher than ergosterol's 160 °C).[1]

  • Solubility: Insoluble in hexane; soluble in ethanol and acetone.[1]

  • Empirical Formula: Originally proposed as C26H46O3 (later corrected to C28H46O3).[1]

Technical Insight: The high melting point and polarity were the first clues of additional hydroxyl groups introduced to the sterol core, drastically altering the crystal lattice energy compared to the parent ergosterol.

Structural Elucidation & Stereochemistry

The definitive structure was not confirmed until 1954 by Alt and Barton .[1] The structural assignment relied on chemical degradation and synthesis, as modern NMR was not yet available.[1]

The Chemical Logic

The researchers established the structure by synthesizing this compound directly from ergosterol.[1]

  • Starting Material: Ergosterol Acetate.[1]

  • Reagent: Perphthalic acid (a peracid oxidant).[1]

  • Mechanism: The peracid preferentially attacks the electron-rich

    
     double bond of ergosterol.[1]
    
  • Result: Formation of a 5

    
    ,6
    
    
    
    -epoxide intermediate, which undergoes hydrolytic ring opening to yield the trans-diaxial 5
    
    
    ,6
    
    
    -diol
    .

This confirmed this compound as (22E)-5α-ergosta-7,22-diene-3β,5,6β-triol .[1]

Visualization: The Oxidative Pathway

The following diagram illustrates the chemical genesis of this compound from Ergosterol, highlighting the critical oxidation of the B-ring.

Cerevisterol_Genesis Ergosterol Ergosterol (Provitamin D2) 3β-OH, Δ5,7,22 Epoxide Intermediate 5α,6α-Epoxide Ergosterol->Epoxide Oxidation (ROS/Peracids) Target: Δ5 Double Bond This compound This compound (3β,5α,6β-triol) Δ7,22 Epoxide->this compound Hydrolysis (Trans-diaxial opening)

Figure 1: Chemical pathway from Ergosterol to this compound via oxidative modification of the B-ring.[1]

Bioactivity & Pharmacological Relevance

While originally an industrial curiosity, this compound has demonstrated significant biological activity in modern assays.[1][2]

Activity TypeTarget / MechanismKey Metrics
Cytotoxicity P388 Leukemia CellsSignificant inhibition (IC50 values vary by derivative)
Antimicrobial S. aureus, A. nigerMIC: 25–50 μg/mL
Anti-inflammatory NF-κB PathwayPotent inhibition of NF-κB activation in macrophages
Enzyme Inhibition DNA Polymerase αSelective inhibition of eukaryotic replication

Mechanistic Note: The cytotoxicity is likely linked to the disruption of cell membrane permeability due to the polarity of the 3,5,6-triol motif, or the interference with sterol-binding proteins involved in cell signaling.[1]

Technical Protocols: Isolation Methodologies

Comparative Analysis: 1930s vs. 2020s

The evolution of this compound isolation reflects the broader history of natural product chemistry—shifting from bulk crystallization to precision chromatography.[1]

FeatureClassic Method (Honeywell & Bills, 1932) Modern Method (HPLC-MS/NMR)
Starting Material 4,500 kg Dry Yeast (Industrial Residue)100 g Fungal Biomass / Culture Broth
Extraction Boiling Ethanol & EtherMethanol/Dichloromethane (1:[1]1)
Purification Saponification (KOH) + Fractional CrystallizationSilica Gel Flash Chromatography + RP-HPLC
Identification Melting Point, Combustion Analysis1D/2D NMR (HMBC, HSQC), HR-ESI-MS
Purity Check Recrystallization until constant MPHPLC Peak Integration (>98%)
Detailed Modern Isolation Workflow

This protocol is synthesized from contemporary isolation standards for polar sterols from fungal matrices.[1]

Step 1: Biomass Extraction

  • Lyophilize fungal biomass (e.g., S. cerevisiae or Penicillium sp.).[1]

  • Extract with MeOH:CH2Cl2 (1:1) under sonication for 30 min.

  • Filter and evaporate solvent in vacuo to yield crude extract.[1]

Step 2: Partitioning (Desalting/Defatting) [1]

  • Suspend crude extract in H2O.[1][3]

  • Partition sequentially with n-Hexane (removes non-polar lipids/ergosterol) and Ethyl Acetate (EtOAc) .[1]

  • Collect the EtOAc fraction (contains medium-polarity sterols like this compound).[1]

Step 3: Chromatography (Purification) [1][3]

  • Stationary Phase: Silica Gel 60 (0.04–0.063 mm).[1]

  • Mobile Phase: Gradient elution with CHCl3:MeOH (100:1 → 80:20).

  • Monitoring: TLC (visualize with vanillin-H2SO4; this compound appears as a violet spot).

  • Final Polish: Semi-preparative HPLC (C18 column, MeOH:H2O 85:15, isocratic).

Visualization: Isolation Workflow

Isolation_Workflow Biomass Lyophilized Yeast Biomass Extract Solvent Extraction (MeOH:CH2Cl2) Biomass->Extract Partition Liquid-Liquid Partition (H2O vs Hexane vs EtOAc) Extract->Partition HexaneFrac Hexane Fraction (Ergosterol/Fats) Partition->HexaneFrac Discard EtOAcFrac EtOAc Fraction (Target Sterols) Partition->EtOAcFrac Keep Silica Silica Gel Chromatography (CHCl3 -> MeOH Gradient) EtOAcFrac->Silica HPLC RP-HPLC Purification (C18, MeOH:H2O) Silica->HPLC Product Pure this compound (White Amorphous Powder) HPLC->Product

Figure 2: Modern workflow for the targeted isolation of this compound from fungal matrices.[1]

References

  • Honeywell, E. M., & Bills, C. E. (1932).[1] this compound, a sterol accompanying ergosterol in yeast.[1][2] Journal of Biological Chemistry, 99, 71–78.[1] Link

  • Alt, G. H., & Barton, D. H. R. (1954).[1] The structure of this compound.[1] Journal of the Chemical Society, 1356–1360.[1] Link

  • Yuan, G., et al. (2020).[1] Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Journal of Fungi, 6(3), 116.[1] Link

  • Chung, K. S., et al. (2018).[1] this compound from Hericium erinaceum induces apoptosis in human hepatocellular carcinoma cells.[1] International Journal of Molecular Sciences, 19(1), 22. Link[1]

  • Bills, C. E., & Honeywell, E. M. (1928).[1] Antiricketic substances.[1][3] VII. Studies on highly purified ergosterol and its esters.[1] Journal of Biological Chemistry, 80, 15–23.[1] Link

Sources

natural sources and distribution of Cerevisterol in fungi

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Natural Sources, Biosynthesis, and Isolation of Cerevisterol

Executive Summary this compound ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a bioactive ergostane-type sterol widely distributed in the fungal kingdom.[1][2] Originally isolated from Saccharomyces cerevisiae, it has since been identified as a significant metabolite in medicinal basidiomycetes such as Ganoderma lucidum and Trametes versicolor, as well as endophytic fungi like Fusarium solani. Unlike its precursor ergosterol, this compound possesses a unique 3β,5α,6β-triol moiety, which confers distinct pharmacological properties, including potent anti-inflammatory activity (NF-κB inhibition) and cytotoxicity against specific cancer cell lines (e.g., MCF-7, A549). This guide provides a comprehensive technical analysis of its natural distribution, biosynthetic origins, and a validated protocol for its isolation and characterization.

Chemical Identity & Significance

This compound is an oxidized derivative of ergosterol, characterized by the introduction of hydroxyl groups at the C-5 and C-6 positions. This structural modification significantly alters its polarity and solubility compared to ergosterol, influencing its extraction dynamics and biological interactions.

  • IUPAC Name: (3β,5α,6β,22E)-Ergosta-7,22-diene-3,5,6-triol[2]

  • Molecular Formula: C₂₈H₄₆O₃[3]

  • Molecular Weight: 430.67 g/mol

  • Structural Features:

    • Steroid Nucleus: Ergostane skeleton.[2]

    • Unsaturation:

      
       and 
      
      
      
      double bonds.
    • Oxygenation: Triol system at C-3, C-5, and C-6.[4]

Biosynthetic Pathway

The biosynthesis of this compound is inextricably linked to the ergosterol pathway. It is considered a post-biosynthetic oxidative derivative. While the primary pathway from Acetyl-CoA to Ergosterol is well-conserved across fungi, the conversion to this compound involves a specific 5α,6β-dihydroxylation step. This modification is often associated with oxidative stress responses or specific developmental stages in the fungal life cycle.

Figure 1: Biosynthetic Pathway of this compound The following diagram outlines the metabolic flow from the mevalonate pathway to the terminal oxidation of ergosterol.

Biosynthesis cluster_legend Key Transformation AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA Reductase Squalene Squalene (C30) Mevalonate->Squalene Ergosterol Pathway Enzymes Lanosterol Lanosterol (C30) Squalene->Lanosterol Erg7 (Lanosterol Synthase) Zymosterol Zymosterol Lanosterol->Zymosterol Demethylation/Reduction Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 (C-24 Methylation) Episterol Episterol Fecosterol->Episterol Erg2 (C-8 Isomerase) Ergosterol Ergosterol (Provitamin D2) Episterol->Ergosterol Erg3 (C-5 Desaturase) Erg5 (C-22 Desaturase) This compound This compound ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) Ergosterol->this compound Post-Biosynthetic Oxidation (5α,6β-dihydroxylation) Note The conversion from Ergosterol to this compound is an oxidative modification, often catalyzed by P450 monooxygenases or ROS-mediated mechanisms.

Caption: Figure 1.[1][2][3][4][5][6][7][8][9][10] Metabolic trajectory from Acetyl-CoA to this compound, highlighting the terminal oxidative modification of Ergosterol.

Natural Sources & Distribution

This compound is not ubiquitously abundant but is found in specific fungal families, often co-occurring with ergosterol peroxide. It is particularly prevalent in the Polyporaceae and Trichocomaceae families.

Table 1: Distribution of this compound in Fungal Species

Fungal SpeciesFamilySource TypeNotes/Yield ContextReference
Saccharomyces cerevisiaeSaccharomycetaceaeYeast BiomassOriginal isolation source (low yield ~0.002%).[1]
Ganoderma lucidumPolyporaceaeFruiting Body/SporesCo-isolated with ergosterol peroxide; bioactive constituent.[2]
Trametes versicolorPolyporaceaeFruiting BodyIsolated from dichloromethane fraction; antimicrobial activity.[3]
Pleurotus sajor-cajuPleurotaceaeFruiting BodyEdible mushroom source; moderate abundance.[4]
Fusarium solaniNectriaceaeEndophyteIsolated from endophytic strains; anti-inflammatory potential.[5]
Aspergillus sydowiTrichocomaceaeMarine-derivedDeep-sea fungus metabolite.[6]
Hericium erinaceumHericiaceaeFruiting BodyMinor sterol component in Lion's Mane mushroom.[2]

Extraction & Isolation Methodology

The isolation of this compound requires a protocol that separates it from the highly abundant ergosterol and other lipid fractions. The polarity conferred by the triol group allows for separation using gradient elution chromatography.

Protocol Overview:

  • Biomass Preparation: Freeze-drying and pulverization to maximize surface area.

  • Primary Extraction: Ethanol or Methanol is preferred over Hexane due to the polarity of the triol.

  • Partitioning: Liquid-liquid partition with Ethyl Acetate or Dichloromethane concentrates the sterol fraction.

  • Purification: Silica gel chromatography using a Chloroform/Methanol gradient.

Figure 2: Isolation Workflow

Isolation Biomass Dried Fungal Biomass (Fruiting Body/Mycelium) Extraction Solvent Extraction (95% Ethanol or Methanol) Reflux, 3x, 60°C Biomass->Extraction Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration Partition Liquid-Liquid Partition Water vs. Ethyl Acetate (EtOAc) Concentration->Partition EtOAcLayer EtOAc Fraction (Contains Sterols) Partition->EtOAcLayer WaterLayer Aqueous Layer (Discard/Polysaccharides) Partition->WaterLayer Column Silica Gel Column Chromatography Eluent: CHCl3:MeOH (100:1 → 10:1) EtOAcLayer->Column TLC TLC Monitoring (Visualization: H2SO4/Vanillin) Column->TLC Crystallization Recrystallization (Solvent: Methanol or Acetone) TLC->Crystallization Fractions containing spot Rf ~0.3-0.4 Product Pure this compound Crystals (White Needles/Prisms) Crystallization->Product

Caption: Figure 2.[4] Step-by-step isolation workflow for this compound from fungal biomass.

Analytical Characterization (Self-Validating)

To ensure the integrity of the isolated compound, researchers must validate the structure using Nuclear Magnetic Resonance (NMR). The following diagnostic signals distinguish this compound from ergosterol.

Diagnostic NMR Signals (CDCl₃/Pyridine-d₅):

  • Proton NMR (¹H):

    • H-6 (Diagnostic): A multiplet or broad doublet around δ 3.5–4.0 ppm . In Pyridine-d₅, this signal shifts downfield, confirming the 6β-hydroxyl position.[4]

    • H-7 (Olefinic): A doublet or multiplet around δ 5.0–5.4 ppm .

    • Side Chain (H-22/H-23): Characteristic multiplets at δ 5.1–5.3 ppm corresponding to the trans-double bond.

    • Methyl Groups: Two singlets (H-18, H-19) and four doublets (H-21, H-26, H-27, H-28) typical of the ergostane skeleton.

  • Carbon NMR (¹³C):

    • Triol System: Three oxygenated carbons are key.

      • C-3: ~67–70 ppm.

      • C-5 (Quaternary): ~75–78 ppm (Disappears in DEPT-135).

      • C-6: ~70–74 ppm.

    • Olefinic Carbons:

      • C-7: ~115–120 ppm.

      • C-8: ~140–145 ppm.

      • C-22/C-23: ~130–136 ppm.

Validation Check: The presence of the quaternary carbon signal at ~76 ppm (C-5) and the methine signal at ~73 ppm (C-6) confirms the 5,6-dihydroxylation absent in the parent ergosterol.

Pharmacological Potential

This compound has emerged as a lead compound for several therapeutic indications.

  • Anti-Inflammatory: Inhibits the production of Nitric Oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages. Mechanism involves the downregulation of the NF-κB signaling pathway [5].

  • Cytotoxicity: Demonstrates significant inhibitory effects against human cancer cell lines, including MCF-7 (Breast) , A549 (Lung) , and SKOV-3 (Ovarian) . The mechanism is linked to apoptosis induction and DNA polymerase alpha inhibition [2].

  • Antimicrobial: Exhibits moderate activity against Staphylococcus aureus and Salmonella typhi, making it a candidate for antibiotic resistance research [3].

References

  • Honeywell, E. M., & Bills, C. E. (1932).[3] this compound, a sterol accompanying ergosterol in yeast.[3] Journal of Biological Chemistry, 99, 71-78.

  • Yuan, Z., et al. (2006). Sterols from the spores of Ganoderma lucidum.[11] Chinese Chemical Letters, 17(11), 1491-1494.

  • Appiah, T., et al. (2018). Antimicrobial and resistance modifying activities of this compound isolated from Trametes species. Current Bioactive Compounds, 14.

  • Kikuchi, T., et al. (2016). Sterols from the mushroom Pleurotus sajor-caju.[11] Chemical and Pharmaceutical Bulletin.

  • Wang, H., et al. (2014). A new glucitol from an endophytic fungus Fusarium equiseti Salicorn 8. European Food Research and Technology, 239, 365-376.

  • Sun, L., et al. (2012). Cytotoxic sterols from the deep-sea fungus Aspergillus sydowi.

Sources

A Comprehensive Spectroscopic Guide to Cerevisterol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic data of Cerevisterol, a significant ergostane-type sterol. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, underpinned by field-proven insights and methodologies.

Introduction to this compound: A Fungal Metabolite of Interest

This compound, chemically known as (22E)-ergosta-7,22-diene-3β,5α,6β-triol, is a polyhydroxylated sterol with the molecular formula C₂₈H₄₆O₃ and a molecular weight of 430.7 g/mol [1]. First isolated from yeast (Saccharomyces cerevisiae), it is a derivative of ergosterol and is found in a variety of fungi[1]. Its unique structural features, including three hydroxyl groups and two double bonds, contribute to its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines. A precise understanding of its structure, confirmed through spectroscopic analysis, is paramount for its potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The spectrum is typically recorded in deuterated chloroform (CDCl₃). Key characteristic signals are observed for the olefinic protons, protons attached to carbons bearing hydroxyl groups, and the numerous methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~4.08m
H-6~3.62br s
H-75.35t2.4
H-225.23dd15.6, 7.2
H-235.17dd15.0, 7.4

Note: Data compiled from multiple sources. Chemical shifts can vary slightly depending on the solvent and instrument frequency.

The downfield signals for H-7, H-22, and H-23 are characteristic of protons on double-bonded carbons. The protons on carbons bearing hydroxyl groups (H-3 and H-6) appear in the midfield region. The upfield region of the spectrum is crowded with signals from the steroidal backbone and the side chain's methyl and methylene groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. Due to the complexity of the sterol skeleton, complete assignment often requires 2D NMR techniques.

Table 2: Partial ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-367.7
C-576.0
C-673.7
C-7117.5
C-8141.9
C-22135.3
C-23132.2

Note: This table presents a compilation of reported chemical shifts. A complete, definitively assigned ¹³C NMR table for this compound is not consistently available in a single source.

The signals for the carbons attached to hydroxyl groups (C-3, C-5, and C-6) are found in the 65-80 ppm range, while the olefinic carbons (C-7, C-8, C-22, and C-23) resonate between 115 and 145 ppm. The remaining aliphatic carbons of the steroidal nucleus and the side chain appear in the upfield region.

2D NMR Spectroscopy: Connecting the Dots for Complete Structural Elucidation

To overcome the signal overlap in 1D spectra and to definitively assign all ¹H and ¹³C signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity within the spin systems of the steroidal rings and the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of many carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the different spin systems identified by COSY and for assigning quaternary carbons that do not have any attached protons.

The following diagram illustrates the workflow for the structural elucidation of this compound using 2D NMR.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structure Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Complete Structure of this compound (Connectivity & Stereochemistry) COSY->Structure HSQC->Structure HMBC->Structure

Workflow for this compound structure elucidation using 2D NMR.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse sequences. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise ratio.

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, and assign all ¹H and ¹³C resonances by systematically analyzing the correlations in the 2D spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 430.3447 (calculated for C₂₈H₄₆O₃), confirming its molecular formula[1]. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

Fragmentation Pattern

The mass spectrum of this compound will exhibit characteristic fragmentation patterns for sterols, primarily involving the loss of water molecules from the hydroxyl groups and cleavage of the side chain. Key expected fragments include:

  • [M - H₂O]⁺: Loss of one water molecule.

  • [M - 2H₂O]⁺: Loss of two water molecules.

  • [M - 3H₂O]⁺: Loss of all three water molecules.

  • Side-chain cleavage: Fragmentation of the C17 side chain, leading to ions corresponding to the steroidal nucleus.

The following diagram illustrates the general workflow for mass spectrometric analysis.

MS_Workflow Sample This compound Sample Ionization Ionization (e.g., ESI, APCI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Data Analysis (Molecular Weight, Fragmentation) Spectrum->Analysis

General workflow for mass spectrometry analysis of this compound.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization source (e.g., ESI in positive ion mode).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000). For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion for collision-induced dissociation (CID).

  • Data Interpretation: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Bands of this compound

The IR spectrum of this compound is expected to show strong absorptions corresponding to its hydroxyl and olefinic functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (hydroxyl)3500 - 3200Strong, BroadStretching
C-H (sp³ hybridized)3000 - 2850StrongStretching
C=C (alkene)1680 - 1640Medium-WeakStretching
C-O (hydroxyl)1260 - 1000StrongStretching

The broadness of the O-H stretching band is indicative of hydrogen bonding. The C=C stretching vibration may be weak due to the substitution pattern of the double bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry this compound powder with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the this compound sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a complete and unambiguous structural characterization. This detailed understanding is fundamental for researchers and scientists working on the isolation, synthesis, and biological evaluation of this promising natural product. The methodologies and data presented in this guide serve as a valuable resource for the scientific community, facilitating further research and development in the field of natural product chemistry and drug discovery.

References

  • Grokipedia. This compound. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Guide: The Basic Pharmacology of Cerevisterol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol) is a bioactive ergosterol derivative predominantly isolated from fungal sources such as Saccharomyces cerevisiae, Fusarium solani, and various medicinal mushrooms (Trametes sp., Pleurotus eryngii). Unlike its parent compound ergosterol, this compound possesses a unique hydroxylation pattern (3β, 5α, 6β-triol) that confers distinct pharmacological properties, particularly in the modulation of inflammatory signaling and cytotoxicity against specific cancer cell lines.

This technical guide provides a comprehensive analysis of this compound’s pharmacology, detailing its mechanism of action (MOA) involving the NF-κB/MAPK axis, its antimicrobial efficacy, and rigorous protocols for its isolation and bioassay validation. This document is designed to serve as a foundational reference for researchers investigating sterol-based therapeutics.

Chemical Identity & Biosynthesis

Structural Characteristics

This compound belongs to the ergostane-type sterols. Its structural rigidity and polarity are defined by the presence of three hydroxyl groups and two double bonds.

PropertySpecification
IUPAC Name (22E)-ergosta-7,22-diene-3β,5α,6β-triol
CAS Number 516-37-0
Molecular Formula C₂₈H₄₆O₃
Molecular Weight 430.7 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Key Structural Features Ergostane skeleton; Δ7,22 diene system; 3β, 5α, 6β-triol moiety
Biosynthetic Origin

This compound is a metabolite of ergosterol, the primary sterol of fungal cell membranes. It is often produced via the oxidation of ergosterol, a process that can be enzymatic (via fungal hydroxylases) or non-enzymatic (photo-oxidation). In S. cerevisiae and Fusarium species, it serves as a membrane constituent that regulates fluidity and permeability under stress conditions.

Pharmacodynamics & Mechanism of Action (MOA)

This compound exhibits a dual-action pharmacology: it acts as a potent anti-inflammatory agent by suppressing upstream cytokine signaling and as a cytotoxic agent against specific tumor lines via mitochondrial disruption.

Anti-Inflammatory Signaling: The NF-κB/MAPK Axis

The primary anti-inflammatory mechanism of this compound involves the direct inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

  • Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation of IκBα (Inhibitor of κB), thereby preventing its ubiquitination and degradation. This locks the NF-κB dimer (p65/p50) in the cytoplasm, preventing its nuclear translocation.

  • MAPK Suppression: It concurrently inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPK), specifically p38, ERK, and JNK, which are critical for stabilizing pro-inflammatory mRNA.

  • Nrf2 Activation: Uniquely, this compound induces the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1), which provides cytoprotection against oxidative stress.

Figure 1: this compound Signaling Pathway Interaction

Cerevisterol_MOA cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits P-rylation Nrf2 Nrf2 This compound->Nrf2 Activates/Stabilizes LPS LPS/Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates TLR4->IKK TLR4->MAPK IkBa IκBα (Phosphorylated) IKK->IkBa Phosphorylates NFkB_Cyto NF-κB (Inactive) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Inflam_Genes iNOS, COX-2, TNF-α NFkB_Nuc->Inflam_Genes Transcription MAPK->Inflam_Genes Transcription HO1 HO-1 (Antioxidant) Nrf2->HO1 Upregulation HO1->Inflam_Genes Suppresses

Caption: Schematic representation of this compound's dual mechanism: suppression of NF-κB/MAPK inflammatory cascades and activation of the Nrf2/HO-1 antioxidant pathway.[1]

Cytotoxicity Profile

This compound demonstrates selective cytotoxicity. It is particularly effective against breast and colon cancer cell lines, likely due to its ability to disrupt mitochondrial membrane potential and inhibit DNA polymerase alpha.

Table 1: Cytotoxicity (IC₅₀/EC₅₀) Profile

Cell LineTissue OriginIC₅₀ / EC₅₀ ValueReference
MCF-7 Breast Cancer64.5 µM[Cayman Chem, 2023]
MDA-MB-231 Breast Cancer52.4 µM[Cayman Chem, 2023]
Caco-2 Colon Cancer37.6 µM[Cayman Chem, 2023]
A549 Lung Cancer>100 µM (Inactive)[Cayman Chem, 2023]
RAW 264.7 Macrophage (NO Inhib.)>30-40 µM[ResearchGate, 2020]

Pharmacokinetics (ADME)

As a lipophilic sterol, this compound shares pharmacokinetic traits with other phytosterols. Direct in vivo PK studies for this compound are limited, but the following parameters are inferred from structural analogs and available data:

  • Absorption: Low oral bioavailability (<5%) is expected due to high lipophilicity (LogP > 5) and efflux by intestinal transporters (ABC G5/8).

  • Distribution: High volume of distribution (Vd), preferentially accumulating in lipid-rich tissues (liver, adipose tissue).

  • Metabolism: Subject to hepatic oxidation via CYP450 enzymes.

  • Excretion: Predominantly biliary/fecal excretion.

Experimental Protocols

Isolation of this compound from Fungal Biomass

Objective: To isolate high-purity this compound (>95%) from Fusarium or Trametes mycelia.

Workflow Diagram:

Isolation_Protocol Biomass Dried Fungal Biomass (Powdered) Extraction Solvent Extraction (MeOH or EtOH, 3x, RT) Biomass->Extraction Concentration Vacuum Concentration (Crude Extract) Extraction->Concentration Partition Liquid-Liquid Partition (H2O vs. EtOAc) Concentration->Partition EtOAc_Frac Ethyl Acetate Fraction (Enriched Sterols) Partition->EtOAc_Frac Column Silica Gel Chromatography (Hexane:EtOAc Gradient) EtOAc_Frac->Column TLC TLC Monitoring (Rf ~0.3 in Hex:EtOAc 1:1) Column->TLC Recryst Recrystallization (MeOH/Acetone) TLC->Recryst Pool Active Fractions Product Pure this compound (White Needles) Recryst->Product

Caption: Step-by-step isolation workflow for this compound from fungal biomass using solvent partitioning and silica gel chromatography.

Detailed Protocol:

  • Extraction: Macerate dried fungal powder (1 kg) in Methanol (3L) for 48 hours at room temperature. Repeat 3 times.

  • Partition: Evaporate methanol to dryness. Resuspend residue in water (500 mL) and partition with Ethyl Acetate (500 mL x 3). Collect the EtOAc layer.

  • Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column.

    • Gradient: Start with 100% Hexane. Increase polarity stepwise with EtOAc (9:1 → 7:3 → 1:1 → 0:1).

    • Elution: this compound typically elutes at Hexane:EtOAc (1:1) or (2:3) .

  • Purification: Monitor fractions via TLC (Visualize with Vanillin-H₂SO₄; violet spot). Recrystallize positive fractions from cold Methanol or Acetone to yield white needle-like crystals.

In Vitro NF-κB Inhibition Assay

Objective: To validate the anti-inflammatory activity of this compound in RAW 264.7 cells.

  • Seeding: Plate RAW 264.7 cells (5 x 10⁵ cells/well) in 6-well plates. Incubate for 24h.

  • Pre-treatment: Treat cells with this compound (5, 10, 20 µM) for 2 hours. Include a Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 30 minutes (for phosphorylation analysis) or 24 hours (for NO/Cytokine analysis).

  • Lysis & Western Blot:

    • Lyse cells using RIPA buffer with phosphatase inhibitors.

    • Perform SDS-PAGE.

    • Primary Antibodies: Anti-p-IκBα, Anti-p-p65, Anti-β-actin (loading control).

  • Data Analysis: Densitometry should show a dose-dependent reduction in p-IκBα and p-p65 bands compared to the LPS-only group.

Therapeutic Potential & Future Directions

This compound represents a promising lead compound for "Dual-Targeting" therapeutics :

  • Inflammatory Bowel Disease (IBD): Given its efficacy in Caco-2 cells and anti-inflammatory properties, it may serve as a localized treatment for gut inflammation.

  • Adjuvant Cancer Therapy: Its ability to sensitize cancer cells (e.g., MCF-7) while reducing inflammation suggests potential synergy with conventional chemotherapy, potentially mitigating chemotherapy-induced inflammation.

Critical Gap: The lack of in vivo bioavailability data remains the primary hurdle. Future development must focus on formulation strategies (e.g., liposomal encapsulation) to enhance systemic delivery.

References

  • Wang, H., et al. (2014). A new glucitol from an endophytic fungus Fusarium equiseti Salicorn 8. European Food Research and Technology. Retrieved from [Link]

  • Cui, Y., et al. (2020). This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. Biomolecules/PubMed. Retrieved from [Link]

  • Appiah, T., et al. (2018). Antimicrobial and resistance modifying activities of this compound isolated from Trametes species. Current Bioactive Compounds. Retrieved from [Link]

  • Liu, Y.W., et al. (2014).[2] Inhibitory effects of Pleurotus tuber-regium mycelia and bioactive constituents on LPS-treated RAW 264.7 cells. Journal of Functional Foods. Retrieved from [Link]

Sources

The Enigmatic Role of Cerevisterol in Fungal Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cerevisterol, a trihydroxylated derivative of ergosterol, represents a fascinating yet incompletely understood facet of fungal sterol metabolism. First isolated from Saccharomyces cerevisiae, this metabolite is widely distributed across the fungal kingdom but its precise biosynthetic pathway and physiological function remain subjects of active investigation. This technical guide synthesizes the current state of knowledge surrounding this compound, postulating its formation as a consequence of oxidative stress and exploring its potential roles within the fungal cell. We provide a comprehensive overview of the precursor ergosterol biosynthesis pathway, delve into the hypothetical enzymatic and non-enzymatic routes to this compound, and present detailed, field-proven methodologies for its extraction, quantification, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the complexities of fungal sterol metabolism and explore novel avenues for antifungal therapeutic strategies.

Introduction: Beyond Ergosterol, A Glimpse into Oxidized Sterols

Fungal viability is intrinsically linked to the integrity and function of its cellular membranes, where ergosterol stands as the principal sterol, analogous to cholesterol in mammalian cells.[1][2] Ergosterol is not merely a structural component; it modulates membrane fluidity, permeability, and the activity of membrane-bound proteins.[3] The biosynthetic pathway leading to ergosterol is a complex, energy-intensive process involving over 25 enzymes, making it a prime target for the majority of clinically available antifungal drugs.[4][5]

However, the fungal sterome is more complex than ergosterol alone. Among the various derivatives, this compound ((3β,5α,6β,22E)-ergosta-7,22-diene-3,5,6-triol) emerges as a significant, albeit minor, constituent.[6] Initially discovered in the 1930s as a byproduct of ergosterol manufacturing from yeast, this compound is an oxidized form of its famous precursor.[7] While the pathway to ergosterol is well-defined, the precise enzymatic or non-enzymatic steps that convert ergosterol to this compound are not yet fully elucidated.[7] Current evidence strongly suggests that its formation is linked to the fungal response to oxidative stress, positioning this compound as a potential biomarker for or a participant in cellular redox homeostasis.[7][8]

This guide will navigate the knowns and unknowns of this compound's role in fungal metabolism, providing both a theoretical framework and practical methodologies for its study.

The Foundation: Ergosterol Biosynthesis Pathway

A thorough understanding of this compound necessitates a foundational knowledge of its precursor's synthesis. The ergosterol biosynthesis pathway is a highly conserved and energy-demanding process, requiring significant ATP, NADPH, and molecular oxygen.[3][9] It can be broadly divided into three main stages, primarily occurring in the endoplasmic reticulum.[5]

  • Mevalonate Pathway: Beginning with acetyl-CoA, a series of enzymatic reactions leads to the formation of farnesyl pyrophosphate (FPP). This early part of the pathway is conserved across eukaryotes.

  • Squalene Synthesis: Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis.

  • Late Pathway (Post-Squalene): Squalene undergoes cyclization to form lanosterol. A subsequent series of demethylations, desaturations, and reductions, catalyzed by a suite of enzymes encoded by the ERG genes, modifies lanosterol into ergosterol.[9] Key enzymes in this late pathway, such as Erg11p (lanosterol 14α-demethylase), are the targets of azole antifungals.[4][10]

The expression of ERG genes is tightly regulated by cellular sterol levels and environmental conditions, particularly oxygen availability, through transcription factors like Upc2 and Ecm22 in Saccharomyces cerevisiae.[1]

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene Erg9p lanosterol Lanosterol squalene->lanosterol Erg1p, Erg7p zymosterol Zymosterol lanosterol->zymosterol Erg11p (Azole Target) Erg24p, Erg25-27p episterol Episterol zymosterol->episterol Erg6p ergosterol Ergosterol episterol->ergosterol Erg2p, Erg3p, Erg5p, Erg4p

Figure 1: Simplified overview of the late stages of the ergosterol biosynthesis pathway.

This compound Formation: An Oxidative Diversion

The prevailing hypothesis is that this compound is not a product of a dedicated biosynthetic pathway but rather an oxidized derivative of ergosterol, likely formed under conditions of oxidative stress.[7] This hypothesis is supported by several lines of evidence: ergosterol is known to have antioxidant properties and can protect other lipids from peroxidation by acting as a sacrificial substrate for reactive oxygen species (ROS).[8]

Hypothetical Formation Mechanisms

The conversion of ergosterol to this compound involves the hydroxylation of the C5-C6 double bond. This could occur through two primary mechanisms:

  • Enzymatic Conversion: Fungi possess a vast and diverse array of cytochrome P450 (CYP) monooxygenases.[7][11] These enzymes are well-known for their role in both primary and secondary metabolism, including the hydroxylation of various substrates.[7] It is plausible that a specific, yet-to-be-identified CYP enzyme, perhaps one with broad substrate specificity or one induced under oxidative stress, catalyzes the dihydroxylation of ergosterol. The CYP51 family (Erg11p), for instance, is a critical sterol demethylase in this pathway.[4][10] Other fungal CYPs are known to be involved in detoxification and the modification of secondary metabolites.[11]

  • Non-Enzymatic Oxidation: The accumulation of ROS, such as superoxide anion and hydrogen peroxide, during metabolic stress can lead to lipid peroxidation.[12] The conjugated diene system in the B-ring of ergosterol makes it susceptible to attack by ROS. This could lead to the spontaneous, non-enzymatic formation of various oxidized sterols, including this compound, as byproducts of oxidative damage to the cell membrane.

Cerevisterol_Formation cluster_mechanisms Hypothetical Mechanisms ergosterol Ergosterol enzymatic Enzymatic Hydroxylation (e.g., Cytochrome P450) ergosterol->enzymatic non_enzymatic Non-Enzymatic Oxidation (Lipid Peroxidation) ergosterol->non_enzymatic This compound This compound oxidative_stress Oxidative Stress (e.g., ROS) oxidative_stress->enzymatic oxidative_stress->non_enzymatic enzymatic->this compound non_enzymatic->this compound

Figure 2: Hypothesized pathways for the formation of this compound from ergosterol.
Physiological Triggers and Potential Roles

The accumulation of this compound as a minor sterol suggests its production is either tightly controlled or a consequence of specific physiological states.[7] Conditions known to induce oxidative stress in fungi, such as exposure to xenobiotics, high temperatures, or nutrient limitation, are likely triggers for this compound formation.[13][14]

The endogenous role of this compound within the fungal cell is a critical open question. Several possibilities exist:

  • A Benign Biomarker of Stress: this compound may simply be a stable end-product of ergosterol oxidation, with its presence indicating a past or ongoing oxidative challenge.

  • A Protective Antioxidant: The conversion of ergosterol to this compound could be part of a larger antioxidant defense system, where ergosterol is sacrificed to protect more critical cellular components like polyunsaturated fatty acids from peroxidation.[8]

  • A Signaling Molecule: Oxidized sterols in mammalian systems (oxysterols) are known to be potent signaling molecules that regulate lipid metabolism, inflammation, and cell death. It is plausible that this compound could have a similar signaling role in fungi, perhaps initiating a transcriptional response to oxidative stress.[2]

  • A Detoxification Product: Fungi may possess mechanisms to further metabolize or sequester this compound to mitigate any potential toxicity associated with oxidized sterols. However, the catabolism of this compound has not been described.

Experimental Methodologies for this compound Analysis

Robust and reproducible analytical methods are essential for investigating the role of this compound. The following protocols are synthesized from established methods for fungal sterol analysis and can be adapted and validated for the specific quantification of this compound.

Extraction of Fungal Sterols

This protocol is designed for the extraction of total sterols from fungal biomass. The initial saponification step is crucial for hydrolyzing steryl esters, releasing all sterols into their free form.

Protocol 1: Saponification and Liquid-Liquid Extraction

  • Harvest and Lyophilize Biomass: Harvest fungal cells (from liquid culture or solid media) by centrifugation or scraping. Freeze the pellet/mycelia at -80°C and lyophilize to a constant dry weight.

  • Saponification:

    • To approximately 20-50 mg of dried biomass in a glass tube with a Teflon-lined cap, add 2 mL of 10% (w/v) potassium hydroxide in 90% methanol.

    • Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.05% to prevent auto-oxidation during heating.

    • Incubate in a water bath at 80°C for 90 minutes, vortexing every 20-30 minutes.

  • Cooling: Allow the samples to cool completely to room temperature.

  • Liquid-Liquid Extraction:

    • Add 1 mL of deionized water and 3 mL of n-hexane to the tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the hexane phase.

    • Centrifuge at 1,500 x g for 5 minutes to achieve phase separation.

  • Collection of Supernatant: Carefully transfer the upper hexane layer to a new clean glass tube.

  • Re-extraction: Repeat the extraction (steps 4.4 and 4.5) on the lower aqueous phase with another 3 mL of n-hexane to maximize recovery. Combine the hexane fractions.

  • Drying: Evaporate the pooled hexane fractions to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried lipid extract in a known volume (e.g., 500 µL) of a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).

Extraction_Workflow start Fungal Biomass (Lyophilized) sapon Saponification (KOH in Methanol, 80°C) start->sapon lle Liquid-Liquid Extraction (n-Hexane) sapon->lle collect Collect Hexane Phase lle->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry recon Reconstitute in HPLC Solvent dry->recon end Sample for HPLC Analysis recon->end

Sources

A Technical Guide to the Therapeutic Potential of Cerevisterol: From Fungal Metabolite to Multifunctional Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Cerevisterol, an ergostane-type sterol with a growing portfolio of therapeutic activities. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review. It aims to provide a foundational understanding of this compound's molecular characteristics, synthesize the current knowledge of its mechanisms of action, and present practical, validated protocols for its investigation. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating systems for future research.

Section 1: this compound - A Molecular and Biological Profile

First identified in the 1930s from the yeast Saccharomyces cerevisiae, this compound is a hydroxylated derivative of ergosterol.[1][2] Its unique structure is the foundation of its diverse biological functions.

Chemical Identity and Structure

This compound, or (3β,5α,6β,22E)-ergosta-7,22-diene-3,5,6-triol, is a C28 sterol with a molecular weight of 430.7 g/mol .[1][3] Its core is the tetracyclic cyclopentaphenanthrene skeleton characteristic of all sterols.[1] Key distinguishing features include:

  • Three hydroxyl groups at positions C3 (β), C5 (α), and C6 (β).[1]

  • Double bonds at C7 (in the B ring) and C22 (in the side chain).[1]

  • A stable structure that shows little degradation upon exposure to light and air.[2]

These structural attributes, particularly the number and orientation of hydroxyl groups, are critical for its interactions with biological membranes and molecular targets, underpinning its therapeutic potential.

Natural Sources and Isolation

This compound is widely distributed throughout the fungal kingdom, found in both Ascomycota and Basidiomycota phyla.[1][2] It has been isolated from a variety of sources, including:

  • Yeasts: Saccharomyces cerevisiae (the original source).[1][2]

  • Edible Mushrooms: Pleurotus eryngii, Ganoderma sinense, and Cantharellus cibarius.[1][2]

  • Endophytic and Marine Fungi: Species of Fusarium, Aspergillus, and Penicillium.[1][2][4][5]

While also found in some corals and associated with endophytic fungi in plants, its primary origin is fungal.[1][2] The prevalence of this compound in diverse fungal species suggests its potential as a readily available natural product for therapeutic development.

Section 2: Survey of Therapeutic Applications & Mechanistic Insights

This compound exhibits a remarkable range of biological activities, positioning it as a candidate for treating conditions rooted in inflammation, microbial infection, and uncontrolled cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous human diseases. This compound demonstrates potent anti-inflammatory properties by modulating critical signaling pathways in immune cells, particularly macrophages.

Mechanism of Action: In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][6][7] This suppression is achieved through a multi-pronged attack on inflammatory signaling cascades:

  • Inhibition of NF-κB Pathway: this compound prevents the nuclear translocation of NF-κB by blocking the phosphorylation of its inhibitor, IκBα.[6] As NF-κB is a master regulator of inflammatory gene expression, this is a critical mechanism.

  • Suppression of MAPK and AP-1 Signaling: The mitogen-activated protein kinase (MAPK) pathways are also suppressed by this compound, which in turn inhibits the transactivation of AP-1, another key transcription factor for inflammatory cytokines.[6]

  • Activation of Nrf2/HO-1 Antioxidant Pathway: this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[1][6] This dual action of suppressing inflammation while boosting antioxidant defenses is a highly desirable therapeutic profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS mapk MAPK Pathway lps->mapk Activates ikb IκBα lps->ikb Promotes Degradation ap1 AP-1 mapk->ap1 Activates ap1_nuc AP-1 ap1->ap1_nuc Translocates nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nrf2 Nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates ho1 HO-1 This compound This compound This compound->mapk Inhibits This compound->ikb Blocks Degradation This compound->nrf2 Activates genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb_nuc->genes Induces Transcription ap1_nuc->genes Induces Transcription antiox_genes Antioxidant Genes (HO-1) nrf2_nuc->antiox_genes Induces Transcription

Caption: this compound's multi-target anti-inflammatory mechanism.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.[1] Its potential as an anticancer agent stems from its ability to induce apoptosis (programmed cell death) and inhibit key cellular processes required for tumor growth.

Reported Cytotoxic Activity:

Cell Line Cancer Type IC50 / EC50 (µM) Reference
MCF-7 Breast Cancer 7.9 - 64.5 [1][7]
MDA-MB-231 Breast Cancer 52.4 [7]
SKOV-3 Ovarian Cancer 1.1 [1]
A549 Lung Cancer 94.75 (>100 in some studies) [1][7]
Caco-2 Colorectal Cancer 37.6 [7]

| HL-60 | Promyelocytic Leukemia | 22.4 |[1] |

Mechanism of Action: The primary anticancer mechanisms appear to be multifactorial:

  • Apoptosis Induction: this compound can trigger apoptosis through pathways involving reactive oxygen species (ROS) modulation and mitochondrial dysfunction.[1]

  • DNA Polymerase Inhibition: It has been identified as an inhibitor of DNA polymerase alpha, an enzyme crucial for DNA replication.[2][6] This action would directly halt the proliferation of rapidly dividing cancer cells.

  • Cell Cycle Arrest: By interfering with DNA synthesis and other signaling pathways, this compound can cause cancer cells to arrest at various checkpoints in the cell cycle.[1]

Antimicrobial and Cosmeceutical Potential

This compound exhibits a broad spectrum of antimicrobial activity against bacteria and fungi.[1]

Mechanism of Action: The sterol structure of this compound allows it to insert into microbial cell membranes.[1] This disrupts membrane integrity, leading to the leakage of essential intracellular contents like ATP and nucleotides, ultimately causing bacteriostatic or bactericidal effects.[1] It shows activity against acne-causing bacteria such as Propionibacterium acnes and Staphylococcus epidermidis.[1][5]

This antimicrobial action, combined with other observed bioactivities, gives it potential in cosmeceuticals:

  • Wound Healing: this compound has been shown to enhance the wound closure rate in fibroblast monolayers.[5]

  • Tyrosinase Inhibition: It exhibits a mild inhibitory effect on tyrosinase, an enzyme involved in melanin production, suggesting potential applications for managing hyperpigmentation.[5]

Section 3: A Practical Guide to this compound Research

To facilitate further investigation into this compound, this section provides validated, step-by-step protocols for its extraction and for assessing its anti-inflammatory and anticancer activities.

Workflow for Isolation and Purity Assessment

The causality here is critical: a pure starting material is essential for reproducible and accurate biological data. This workflow ensures the removal of confounding lipids and other metabolites.

G start Fungal Biomass (e.g., Mycelia) extraction Solvent Extraction (e.g., Chloroform/Methanol) start->extraction sapon Alkaline Saponification (Liberates free sterols) extraction->sapon partition Liquid-Liquid Partition (e.g., Hexane/Water) sapon->partition cc Column Chromatography (Silica Gel) partition->cc hplc Purification via HPLC (Reverse-Phase C18) cc->hplc confirm Structural Confirmation (NMR, Mass Spectrometry) hplc->confirm pure Pure this compound (>95% Purity) confirm->pure

Caption: Standard workflow for this compound isolation and purification.

Protocol 3.1: Isolation and Purification of this compound

  • Extraction: Lyophilized fungal biomass is subjected to exhaustive extraction with an organic solvent system (e.g., chloroform:methanol 2:1 v/v).

  • Saponification (Self-Validation Step): The crude lipid extract is refluxed with ethanolic KOH. This step is crucial as it hydrolyzes sterol esters, ensuring all this compound is in its free, analyzable form.

  • Partitioning: The saponified mixture is partitioned between hexane and water. The less polar sterols, including this compound, will move to the hexane layer.

  • Column Chromatography: The hexane fraction is concentrated and subjected to silica gel column chromatography with a gradient solvent system (e.g., hexane-ethyl acetate) for initial fractionation.

  • HPLC Purification: Fractions enriched with this compound are further purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve >95% purity.

  • Structural Confirmation (Self-Validation Step): The identity and purity of the final compound are unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Protocol: In Vitro Anti-inflammatory Assay (NO-Inhibition in Macrophages)

This protocol provides a robust system to quantify the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5–20 µM) for 3-20 hours.[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.[4]

  • Incubation: Incubate the plate for an additional 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Cell Viability Assay (Self-Validation Step): In a parallel plate, perform an MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound. This step is essential to differentiate true anti-inflammatory effects from cell death.

Section 4: Future Directions and Challenges

While the preclinical data for this compound is compelling, several challenges must be addressed to translate its potential to the clinic.

  • Bioavailability and Pharmacokinetics: As a sterol, this compound's oral bioavailability may be limited. Studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary.

  • In Vivo Efficacy: The promising in vitro results must be validated in relevant animal models of inflammation, cancer, and microbial infection.

  • Target Deconvolution: While its effects on pathways like NF-κB are known, the direct molecular binding targets of this compound remain to be fully elucidated.

  • Sustainable Supply: Although found in many fungi, developing scalable fermentation and purification processes is crucial for producing pharmaceutical-grade this compound.

References

  • Grokipedia. (n.d.). This compound.
  • Wikipedia. (n.d.). This compound.
  • MOLNOVA. (n.d.). This compound Datasheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10181133, this compound.
  • Biomol.de. (n.d.). This compound Product Information.
  • ResearchGate. (n.t.). Anti-inflammatory effects of this compound (CRVS).
  • ResearchGate. (n.d.). This compound and aloesol from a marine derived Penicillium fungus as potential topical cosmeceutical ingredients.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Cerevisterol from Ergosterol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive polyhydroxylated sterol exhibiting significant cytotoxic, antifungal, and anti-inflammatory properties. While naturally occurring in fungal species such as Saccharomyces cerevisiae and Lentinus edodes, isolation yields are often insufficient for extensive pharmacological profiling. This application note details a robust, scalable semi-synthetic protocol for generating this compound from commercially available Ergosterol. The methodology utilizes a regioselective performic acid oxidation of the


 double bond, followed by acid-catalyzed epoxide ring opening to yield the characteristic 3β,5α,6β-triol motif while preserving the 

and

unsaturations.

Introduction & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: (22E)-ergosta-7,22-diene-3β,5,6β-triol

  • Key Structural Features:

    • Steroid Core: Ergostane skeleton.[1]

    • Unsaturation: Trans-double bond at C22 (

      
      ) and nuclear double bond at C7 (
      
      
      
      ).
    • Oxygenation: Triol system with specific stereochemistry: 3β-OH (equatorial), 5α-OH (axial), and 6β-OH (equatorial/axial depending on conformation, typically trans-diaxial relative to C5).

Synthetic Strategy

Direct oxidation of Ergosterol (ergosta-5,7,22-trien-3β-ol) requires careful control to differentiate between the conjugated


 diene system and the isolated 

side-chain alkene.

The synthesis exploits the higher electron density of the


 bond compared to 

and

. The pathway involves:
  • Protection: Acetylation of the C3 hydroxyl group to prevent side reactions and improve solubility.

  • Epoxidation/Hydroxylation: Use of in situ generated performic acid (Formic acid +

    
    ). This reagent acts as both an epoxidizing agent for the 
    
    
    
    bond and a hydrolytic medium to open the resulting epoxide to the trans-diol.[1]
  • Deprotection: Alkaline hydrolysis (saponification) to remove the C3-acetate and any formate esters formed at C6.

Materials & Reagents

ReagentGrade/PurityRole
Ergosterol >95% (HPLC)Starting Material
Acetic Anhydride ACS ReagentC3-OH Protection
Pyridine AnhydrousBase/Solvent for Acetylation
Formic Acid 88-98%Oxidant Precursor / Solvent
Hydrogen Peroxide 30% (w/w) aq.Oxidant
Sodium Hydroxide (NaOH) PelletsSaponification Base
Methanol (MeOH) HPLC GradeSolvent
Ethyl Acetate / Hexanes ACS GradeExtraction & Chromatography
Silica Gel 230-400 meshPurification

Detailed Experimental Protocol

Phase 1: Protection of Ergosterol (Synthesis of Ergosterol Acetate)

Rationale: Protecting the C3 alcohol prevents oxidation to a ketone and directs the steric approach of the oxidant.

  • Dissolution: Dissolve Ergosterol (10.0 g, 25.2 mmol) in anhydrous Pyridine (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acetylation: Add Acetic Anhydride (25 mL) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (

    
    ) disappears and the acetate (
    
    
    
    ) forms.
  • Workup: Pour the reaction mixture into ice-cold water (500 mL). A white precipitate will form.

  • Isolation: Filter the solid, wash extensively with water (3 x 100 mL) to remove pyridine, and dry under vacuum.

  • Crystallization: Recrystallize from Ethanol to obtain Ergosterol Acetate as white needles.

    • Yield Target: >90%

Phase 2: Oxidative Hydroxylation (The Critical Step)

Rationale: Performic acid selectively epoxidizes the


 bond.[1] The acidic environment immediately opens the unstable 5α,6α-epoxide to the 5α,6β-diol monoformate.
  • Preparation: In a three-neck flask fitted with a thermometer and dropping funnel, dissolve Ergosterol Acetate (5.0 g, 11.4 mmol) in Ethyl Acetate (20 mL) and Formic Acid (88%, 50 mL). Heat gently to 40°C if necessary to ensure dissolution, then cool to 20°C.

  • Oxidation: Add Hydrogen Peroxide (30%, 6 mL) dropwise over 30 minutes. Maintain temperature between 20–25°C. Caution: Exothermic reaction.

  • Incubation: Stir vigorously at room temperature for 2–4 hours.

    • Mechanistic Note: The reaction generates the 5α,6α-epoxide intermediate, which undergoes anti-Markovnikov opening by the solvent (formic acid) or water to yield the 3β-acetoxy-5α-hydroxy-6β-formyloxy-ergosta-7,22-diene intermediate.

  • Quenching: Pour the reaction mixture into ice water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Neutralization: Wash the combined organic layers with saturated

    
     solution until effervescence ceases, then wash with brine.
    
  • Concentration: Dry over anhydrous

    
     and concentrate in vacuo to yield the crude intermediate (mixed esters).
    
Phase 3: Global Deprotection & Purification

Rationale: Hydrolysis removes the C3-acetate and C6-formate groups to reveal the triol.

  • Saponification: Dissolve the crude intermediate in Methanol (100 mL). Add a solution of NaOH (2.0 g) in water (10 mL).

  • Reflux: Heat the mixture to reflux (65°C) for 1 hour. This cleaves both the acetate at C3 and the formate at C6.

  • Workup: Cool to room temperature. Concentrate methanol to ~20 mL volume. Pour into water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry the organic phase (

      
      ) and evaporate.[2]
      
    • Purify the residue via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: Start with Hexane:EtOAc (2:1) to remove non-polar byproducts, then increase polarity to 100% EtOAc or EtOAc:MeOH (95:5) to elute this compound.

  • Final Product: this compound is obtained as a white powder.

    • Characterization: Mp 248–250°C.

Mechanistic Insight & Stereochemistry

The synthesis relies on the "Trans-Diaxial Effect" (Fürst-Plattner Rule).

  • Epoxidation: The

    
     double bond is sterically shielded on the 
    
    
    
    -face by the C10-methyl and C13-methyl groups. Therefore, the oxidant (performic acid) approaches from the less hindered
    
    
    -face, forming the 5α,6α-epoxide .
  • Ring Opening: Under acidic conditions, the epoxide ring opens. The nucleophile (water or formate) attacks the C6 position from the backside (

    
    -face) to relieve torsional strain, resulting in a trans-diaxial  arrangement of the hydroxyl groups.
    
    • Result: C5-OH is

      
       (axial). C6-OH is 
      
      
      
      (equatorial in the final stable chair conformation, but initially formed via axial attack).
  • Regioselectivity: The

    
     double bond is conjugated with the 
    
    
    
    system in ergosterol but becomes isolated after
    
    
    saturation. It is less reactive toward electrophilic attack than the
    
    
    bond, preserving the 7,22-diene system required for this compound.
Diagram 1: Synthetic Workflow

CerevisterolSynthesis Ergosterol Ergosterol (Starting Material) Acetylation Step 1: Acetylation (Ac2O, Pyridine) Ergosterol->Acetylation ErgosterolAc Ergosterol Acetate (Protected C3-OH) Acetylation->ErgosterolAc Oxidation Step 2: Performic Acid Oxidation (HCOOH, H2O2) ErgosterolAc->Oxidation Selectivity for Δ5 Intermediate Intermediate: 3β-Acetoxy-5α,6β-dihydroxy (Formate ester) Oxidation->Intermediate Epoxide Opening Hydrolysis Step 3: Saponification (NaOH, MeOH, Reflux) Intermediate->Hydrolysis This compound This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) Hydrolysis->this compound

Caption: Step-by-step synthetic workflow from Ergosterol to this compound via performic acid oxidation.

Diagram 2: Stereochemical Mechanism

Mechanism Start Ergosterol Acetate (Δ5,7 Diene) Epoxide 5α,6α-Epoxide (Alpha-face attack) Start->Epoxide Performic Acid Transition Acid Opening (Backside Attack at C6) Epoxide->Transition H+ Product This compound Core (5α-OH, 6β-OH) Transition->Product H2O / OH-

Caption: Stereochemical pathway illustrating the α-face epoxidation and subsequent β-face hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Over-oxidation of

or

Reduce reaction time in Phase 2; maintain Temp < 25°C.
Impurity: 5,6-Epoxide Incomplete hydrolysisEnsure the reaction in Phase 2 runs long enough or increase acid concentration slightly.
Impurity: Ketones Oxidation of C3-OHEnsure complete acetylation (Phase 1) before oxidation.
Coloration (Yellow/Brown) Polymerization of dienesPerform oxidation in the dark; use fresh

.

Safety Considerations

  • Peroxides: Reaction of Formic Acid and

    
     generates Performic Acid, which is potentially explosive in high concentrations. Always add peroxide to the acid slowly. Never distill the reaction mixture.
    
  • Solvents: Pyridine is toxic and hepatotoxic. Handle in a fume hood.

  • Ergosterol: Store at -20°C to prevent auto-oxidation to ergosterol peroxide prior to synthesis.

References

  • Grokipedia. this compound - Synthesis and Natural Occurrence.[1] Retrieved from

  • Rivera, A., Benavides, O. L., & Rios-Motta, J. (2009). (22E)-Ergosta-6,22-diene-3β,5α,8α-triol: A new polyhydroxysterol isolated from Lentinus edodes (Shiitake).[2] Natural Product Research.[2] Retrieved from

  • Yuan, J. et al. (2006). Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma Lucidum.[3] Chemical & Pharmaceutical Bulletin. Retrieved from

  • PubChem. Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One Compound Summary. National Library of Medicine. Retrieved from

Sources

Elucidating the Anti-Inflammatory Mechanism of Cerevisterol: A Multi-Pathway Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

Cerevisterol (CRVS), an ergostane-type sterol (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) isolated from fungal sources such as Trametes versicolor and Fusarium solani, has emerged as a potent modulator of the innate immune response.[1][2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, this compound exhibits a dual-mechanism of action: it suppresses the upstream NF-κB and MAPK signaling cascades while simultaneously activating the Nrf2/HO-1 antioxidant pathway. This application note provides a rigorous, validated workflow for researchers to investigate these mechanisms in vitro, using Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as the model system.

Section 1: Experimental Foundation & Cytotoxicity

Objective: To solubilize this compound and establish a non-toxic therapeutic window. Anti-inflammatory assays are invalid if the test compound compromises cell viability.

Compound Preparation[2][4][5][6]
  • Stock Solution: Dissolve lyophilized this compound (purity ≥98%) in dimethyl sulfoxide (DMSO) to create a 10 mM stock.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in DMEM media immediately prior to use. Ensure final DMSO concentration is <0.1% (v/v) to prevent solvent toxicity.

Cell Culture Model[2]
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).

  • Culture Conditions: DMEM supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C, 5% CO₂.

  • Passaging: Do not allow confluence to exceed 80%, as overcrowding activates macrophages basally, skewing inflammatory baselines.

Protocol: Cell Viability (MTT/CCK-8 Assay)
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with this compound gradients (e.g., 2.5, 5, 10, 20 µM) for 24h. Include a Vehicle Control (0.1% DMSO).

  • Assay: Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate for 2-4h.

  • Quantification: Dissolve formazan crystals in DMSO (if using MTT) and read absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Criteria: Select concentrations maintaining >90% viability for subsequent assays. Note: Literature suggests 2.5–20 µM is typically non-toxic [1].[2]

Section 2: Mediator Profiling (The "What")

Objective: To quantify the suppression of inflammatory end-products (NO, PGE2, Cytokines).[1][2][4][5]

Protocol: Nitric Oxide (NO) Quantification (Griess Assay)

NO is a volatile proxy for inflammation, produced by iNOS.

  • Induction: Pre-treat cells with this compound (selected doses) for 1h.[2]

  • Stimulation: Add LPS (1 µg/mL) and co-incubate for 24h.

  • Reaction: Transfer 100 µL of culture supernatant to a fresh plate. Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Analysis: Measure absorbance at 540 nm. Calculate concentration using a Sodium Nitrite (

    
    ) standard curve.
    
Protocol: Cytokine ELISA

Quantify TNF-α, IL-6, and IL-1β using sandwich ELISA kits.

  • Critical Step: Dilute supernatants (typically 1:10 or 1:50) to ensure values fall within the linear range of the standard curve, as LPS induces massive cytokine release.

Data Summary: Expected Trends

Mediator Assay Type LPS Only LPS + this compound (High Dose) Interpretation
Nitric Oxide Griess (Abs 540nm) High (+++) Reduced (+) Inhibition of iNOS activity
PGE2 Competitive ELISA High (+++) Reduced (+) Inhibition of COX-2 activity

| TNF-α / IL-6 | Sandwich ELISA | High (+++) | Reduced (+) | Transcriptional suppression |

Section 3: Mechanistic Deep Dive (The "Why")

Objective: To prove this compound acts via specific signaling nodes (NF-κB, MAPK, Nrf2) rather than non-specific effects.

Pathway Visualization

The following diagram illustrates the dual-mechanism of this compound: blocking inflammatory translocation while unlocking antioxidant defense.

Cerevisterol_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 CRVS This compound MAPK MAPK Cascade (p-ERK, p-JNK, p-p38) CRVS->MAPK Inhibits Phosphorylation IKK IKK Complex CRVS->IKK Blocks IκBα Degradation Keap1 Keap-1 (Nrf2 Inhibitor) CRVS->Keap1 Binds P1/P3/P5 Pockets TLR4->MAPK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation IkB->NFkB Releases DNA_Inf Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->DNA_Inf Translocation & Transcription Nrf2 Nrf2 Keap1->Nrf2 Sequesters DNA_Anti Antioxidant Genes (HO-1, NQO-1) Nrf2->DNA_Anti Translocation DNA_Anti->DNA_Inf ROS Scavenging Reduces Inflammation

Figure 1: Mechanistic pathway of this compound.[2] Blue lines indicate the compound's inhibitory (T-bar) actions on NF-κB/MAPK and its disruption of the Keap-1/Nrf2 complex.

Protocol: Western Blotting (Phosphorylation Analysis)

Sample Prep:

  • Lyse cells using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors. This is non-negotiable for detecting p-p65, p-ERK, p-JNK, and p-p38.

Primary Antibody Targets:

  • NF-κB Pathway:

    • p-IκBα (Ser32): Look for decreased band intensity with this compound.

    • IκBα (Total): Look for prevention of degradation (band stays strong vs. LPS control).

    • p-p65 (Nuclear Fraction): Requires nuclear extraction kit. Look for decreased nuclear accumulation.

  • MAPK Pathway:

    • p-ERK1/2, p-p38, p-JNK: Look for decreased phosphorylation relative to Total ERK/p38/JNK.

  • Antioxidant Pathway (Validation):

    • Nrf2 (Nuclear): Look for increased accumulation.[2]

    • HO-1 (Cytosolic): Look for increased expression.

Protocol: RT-qPCR (Transcriptional Verification)

Confirm that protein changes are driven by gene expression.

  • Primers: Design primers for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il1b, and Hmox1 (HO-1).

  • Normalization: Use GAPDH or β-actin as the housekeeping gene.

  • Result: this compound should dose-dependently lower Nos2/Ptgs2 Ct values (relative to control) while lowering Hmox1 Ct values.

Section 4: Experimental Workflow Visualization

The following flowchart guides the daily execution of the study.

Workflow Start RAW 264.7 Seeding PreTreat Pre-Treatment (this compound 1h) Start->PreTreat Stim Stimulation (LPS 1µg/mL) PreTreat->Stim Incubate Incubation (18-24h) Stim->Incubate Split Sample Collection Incubate->Split Supernatant Supernatant Split->Supernatant Lysate Cell Lysate Split->Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA WB Western Blot (Proteins) Lysate->WB PCR RT-qPCR (mRNA) Lysate->PCR

Figure 2: Step-by-step experimental workflow for evaluating this compound activity.

Section 5: Critical Notes & Troubleshooting

  • Keap-1 Docking Insight: Recent molecular docking studies suggest this compound binds specifically to the P1, P3, and P5 subpockets of Keap-1 [1].[2] This physical interaction is the likely trigger for Nrf2 release. If Nrf2 results are ambiguous, consider using an Nrf2 siRNA knockdown to validate that the anti-inflammatory effect is Nrf2-dependent.

  • LPS Variability: LPS potency varies by batch. Always run a "LPS only" positive control. If NO induction is weak (<10µM), the anti-inflammatory effect of this compound cannot be statistically validated.

  • Solubility: If crystals precipitate in the media, the concentration is too high or the stock was not mixed well. This causes physical stress to cells, mimicking cytotoxicity.

References

  • Alam, M. B., et al. (2020). This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade.[1][2][3] Biomolecules, 10(2), 199.[1][2]

  • Yuan, G., et al. (2006). Natural products and anti-inflammatory activity.[1][2][6][4][5][7][8][9][10] Asia Pacific Journal of Clinical Nutrition, 15(2), 143-152.

  • Chung, K. S., et al. (2018).[10] Anti-inflammatory effects of this compound isolated from the fruiting body of Hericium erinaceus. Immunopharmacology and Immunotoxicology.

Sources

Evaluating the Anticancer Efficacy of Cerevisterol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Cerevisterol

This compound, a naturally occurring ergosterol derivative found in various fungi and yeast, has garnered increasing interest within the oncology research community.[1] Emerging evidence suggests its potential as a cytotoxic agent against a range of human cancer cell lines, including breast, ovarian, and lung cancer.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols to investigate the anticancer activities of this compound. We will delve into the practical application of key cell-based assays, elucidating not only the step-by-step procedures but also the underlying scientific rationale to empower robust and reproducible research.

The forthcoming sections will detail the assessment of this compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, we will explore the molecular mechanisms that may underpin these cellular responses, drawing parallels with the known activities of similar sterol compounds to provide a solid theoretical framework for your investigations.

Part 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial step in evaluating the anticancer potential of any compound is to determine its dose-dependent cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[2][3] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells, to form a purple formazan precipitate.[2][4] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.

Field-Proven Insights: Causality Behind Experimental Choices

The selection of an appropriate concentration range for this compound is critical. Based on existing literature for similar sterols, a broad range (e.g., 1-100 µM) is recommended for initial screening to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The choice of cell lines should be guided by the research focus; for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Caco-2 (colorectal adenocarcinoma) are well-characterized and commonly used models. It is also crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve the hydrophobic this compound.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate cell_adhesion Allow Adhesion (24h) cell_seeding->cell_adhesion cerevisterol_treatment Add Serial Dilutions of this compound cell_adhesion->cerevisterol_treatment incubation_48h Incubate (e.g., 48h) cerevisterol_treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate (2-4h) add_mtt->incubation_4h add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, Caco-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).

    • Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Data Presentation: Hypothetical IC50 Values of this compound
Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma35.2
A549Lung Carcinoma48.9
Caco-2Colorectal Adenocarcinoma29.7

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Following the determination of cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Flow cytometry is a powerful tool to quantify apoptosis and analyze the cell cycle distribution of a cell population.

Quantifying Apoptosis by Annexin V/Propidium Iodide Staining

Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red.[1] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[1]

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_this compound Treat with this compound (IC50 conc.) for 24h seed_cells->treat_this compound collect_supernatant Collect Supernatant (Floating Cells) treat_this compound->collect_supernatant trypsinize Trypsinize Adherent Cells collect_supernatant->trypsinize combine_wash Combine & Wash with PBS trypsinize->combine_wash resuspend_buffer Resuspend in Annexin V Binding Buffer combine_wash->resuspend_buffer add_annexin_pi Add Annexin V-FITC & PI resuspend_buffer->add_annexin_pi incubate_rt Incubate at RT (15 min, dark) add_annexin_pi->incubate_rt flow_cytometry Analyze by Flow Cytometry incubate_rt->flow_cytometry

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound (at IC50 concentration) and untreated controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected supernatant.

    • Centrifuge at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within one hour using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Anticancer compounds often exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[5] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[6] By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[6]

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with this compound (at IC50 concentration) and untreated controls

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL in PBS)[7]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed and treat cells as described for the apoptosis assay.

  • Harvesting and Fixation:

    • Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

    • Resuspend the pellet (approximately 1 x 10⁶ cells) and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]

    • Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

    • Resuspend the pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[7]

    • Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of PI fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Data Presentation: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control65.420.114.5
This compound (35 µM)25.818.955.3

Part 3: Unraveling the Molecular Mechanism - Western Blotting

To delve deeper into the molecular pathways affected by this compound, Western blotting is an indispensable technique.[9] It allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.

Investigating the Intrinsic Apoptotic Pathway

Mechanistic Hypothesis: Based on studies of similar triterpenes like pisosterol, it is plausible that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.[1][2] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[5] A decrease in the Bcl-2/Bax ratio can lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3.[5] Activated (cleaved) caspase-3 then orchestrates the dismantling of the cell.

Signaling Pathway: this compound-Induced Apoptosis

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Investigating G2/M Cell Cycle Arrest

Mechanistic Hypothesis: The accumulation of cells in the G2/M phase, as suggested by our hypothetical data, points towards the disruption of key regulators of this checkpoint. The Cyclin B1/CDK1 complex is the master regulator of the G2/M transition.[10] Its activity can be inhibited by DNA damage response pathways, such as the ATM/ATR signaling cascade.[1][4] Therefore, we can hypothesize that this compound may activate these pathways, leading to the downregulation or inhibition of the Cyclin B1/CDK1 complex, thus causing G2/M arrest.

Detailed Protocol: Western Blotting

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's anticancer properties. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can build a comprehensive understanding of this promising natural compound. Future investigations could expand upon these findings by exploring other signaling pathways, assessing the effects of this compound in combination with established chemotherapeutic agents, and ultimately validating these in vitro findings in preclinical in vivo models. The meticulous application of these assays will be instrumental in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.

References

  • Pisosterol Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Glioma Cells. (2020). Bentham Science Publishers. Available at: [Link]

  • Regulation of survivin and caspase/Bcl-2/Cyto-C signaling by TDB-6 induces apoptosis of colorectal carcinoma LoVo cells. (2022). Journal of Gastrointestinal Oncology. Available at: [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. (2022). MDPI. Available at: [Link]

  • G2/M Cell Cycle Checkpoint Antibody. (2019). ABclonal. Available at: [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024). MDPI. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. Available at: [Link]

  • [3]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells. (n.d.). PubMed Central. Available at: [Link]

  • Ergosterol inhibits the proliferation of breast cancer cells by suppressing AKT/GSK-3beta/beta-catenin pathway. (2024). PubMed. Available at: [Link]

  • Proximal discrepancy in intrinsic atomic interaction arrests G2/M phase by inhibiting Cyclin B1/CDK1 to infer molecular and cellular biocompatibility of d-limonene. (2022). PubMed Central. Available at: [Link]

  • DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex. (2016). PMC. Available at: [Link]

  • Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. (2023). PubMed Central. Available at: [Link]

  • What is the best way to properly dissolve ergosterol in RPMI medium to perform the ergosterol binding assay? (2025). ResearchGate. Available at: [Link]

  • Cholesterol stock solution for cell culture. (2017). ResearchGate. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available at: [Link]

  • Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Available at: [Link]

  • Western blot analysis of G2/M arrest regulator proteins. (n.d.). ResearchGate. Available at: [Link]

  • Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. (n.d.). ResearchGate. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Available at: [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. (n.d.). EdSpace. Available at: [Link]

  • Bcl-2 changes conformation to inhibit Bax oligomerization. (n.d.). PubMed Central. Available at: [Link]

  • Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes. (n.d.). MDPI. Available at: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024). PubMed. Available at: [Link]

  • ATR Pathway as a Therapeutic Target for Cancer. (2024). Encyclopedia MDPI. Available at: [Link]

Sources

Technical Guide: Cell Culture Profiling of Cerevisterol-Induced Cytotoxicity and Apoptosis

[1][2]

Abstract

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive ergostane-type sterol isolated from fungal species such as Trametes versicolor and Aspergillus.[1][2][3] While it exhibits significant cytotoxic, antimicrobial, and anti-inflammatory properties, its hydrophobic nature presents challenges in in vitro reproducibility.[1][2] This Application Note provides a standardized workflow for evaluating this compound’s effects on mammalian cell lines, focusing on solubility management, cytotoxicity profiling, and the elucidation of mitochondrial-mediated apoptotic pathways.[1][2]

Introduction & Compound Characteristics

This compound is characterized by a sterol backbone with hydroxyl groups at positions 3β, 5α, and 6β.[1][2][3][4] Unlike hydrophilic drugs, its lipophilicity dictates specific handling to prevent precipitation in aqueous culture media, which is a common source of experimental error.[1][2]

Key Biological Mechanisms

Current literature indicates this compound acts through multiple synergistic pathways:

  • Induction of Apoptosis: Primarily via the intrinsic (mitochondrial) pathway, involving the loss of mitochondrial membrane potential (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Oxidative Stress: Generation of Reactive Oxygen Species (ROS) which triggers DNA damage.[1][2]

  • Enzyme Inhibition: Inhibition of DNA polymerase ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and suppression of NF-
    
    
    B activation.[2]
Table 1: Compound Specifications & Storage
ParameterSpecification
CAS Number 516-37-0
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 430.7 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol.[2][3] Insoluble in water.
Storage -20°C (Solid); -80°C (DMSO Stock)
Stability Light-sensitive in solution; protect from direct light.[1][2]

Pre-Experimental Setup: Solubilization Strategy

Critical Causality: Direct addition of high-concentration sterol stocks to cell media often causes "shock precipitation," resulting in micro-crystals that lyse cells physically rather than chemically, leading to false positives.[1][2]

Protocol: Stock & Working Solution Preparation
  • Stock Solution (10 mM):

    • Weigh 4.3 mg of this compound.[1][2]

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

    • Vortex for 30 seconds until completely clear.

    • Aliquot into amber tubes (20

      
      L/tube) and store at -80°C. Avoid repeated freeze-thaw cycles.
      
  • Intermediate Dilution (Preventing Shock):

    • Do not add 10 mM stock directly to the culture plate.[2]

    • Prepare a 100 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      M intermediate solution in serum-free media (or PBS) immediately prior to use.[2]
      
    • Note: Ensure the final DMSO concentration in the well is

      
       (ideally 
      
      
      ) to avoid vehicle toxicity.

Core Protocol 1: Cytotoxicity Profiling (MTT/CCK-8)

This protocol determines the ICngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

212
Materials
  • Target Cell Line (e.g., MCF-7)[1][2][3][5]

  • MTT Reagent (5 mg/mL in PBS)[1][2]

  • 96-well clear bottom plates[1][2]

  • Microplate Reader (570 nm)[1][2]

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     to 
    
    
    cells/well in 100
    
    
    L complete media. Incubate for 24 hours to allow attachment.
  • Treatment:

    • Remove old media.[1][2]

    • Add 100

      
      L of fresh media containing this compound at graded concentrations (e.g., 0, 5, 10, 25, 50, 100 
      
      
      M).
    • Controls Required:

      • Vehicle Control: Media + DMSO (equivalent to highest concentration used).[1][2]

      • Positive Control:[1][2] Doxorubicin or Cisplatin (standard apoptosis inducers).[1][2]

      • Blank: Media only (no cells).[1][2]

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      L MTT reagent per well.[2] Incubate 4 hours.
      
    • Remove media carefully (do not disturb formazan crystals).[1][2]

    • Add 100 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      L DMSO to solubilize crystals.[2]
      
    • Measure Absorbance at 570 nm.[1][2]

Data Visualization: Experimental Workflow

ExperimentalWorkflowStockStock Prep(10mM in DMSO)DilutionSerial Dilution(Serum-Free Media)Stock->Dilution DiluteSeedCell Seeding(96-well Plate)TreatTreatment(24-72 Hours)Seed->Treat Adhere 24hDilution->Treat Add CompoundAssayMTT/CCK-8 Assay(Read Abs 570nm)Treat->Assay End PointAnalysisData Analysis(Calculate IC50)Assay->Analysis

Figure 1: Step-by-step workflow for cytotoxicity profiling ensuring proper solubility and control integration.

Core Protocol 2: Mechanistic Elucidation (Apoptosis)

To confirm this compound induces programmed cell death rather than necrosis, an Annexin V/Propidium Iodide (PI) assay is essential.[1][2]

Rationale
  • Annexin V: Binds phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.[2]

  • PI: Stains DNA only in cells with compromised membranes (late apoptosis/necrosis).[1][2]

Methodology
  • Treatment: Treat cells (

    
     cells/well in 6-well plates) with the determined IC
    
    
    of this compound for 24 hours.
  • Harvesting: Collect cells (including floating cells) and wash with cold PBS. Crucial: Do not use vigorous trypsinization as it can damage membranes, creating false PI positives.[1][2]

  • Staining: Resuspend in 1X Annexin-binding buffer. Add 5 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    L Annexin V-FITC and 5 
    
    
    L PI.[2] Incubate 15 min in dark.
  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrosis (rare in controlled this compound treatment).[1][2]

    • Q2 (Annexin+/PI+): Late Apoptosis.[1][2]

    • Q3 (Annexin-/PI-): Viable.[1][2]

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary indicator of mechanism).[1][2]

Core Protocol 3: Mitochondrial Integrity (JC-1 Assay)

This compound is reported to target the mitochondria.[2] The JC-1 dye differentiates between healthy and depolarized mitochondria.[1]

Methodology
  • Staining: After treatment, add JC-1 solution (final 2 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M) to culture media.[2] Incubate 30 min at 37°C.
    
  • Analysis:

    • Healthy Cells: JC-1 forms aggregates (Red Fluorescence, ~590 nm).[1][2]

    • Apoptotic Cells: Mitochondrial potential collapses; JC-1 remains monomeric (Green Fluorescence, ~529 nm).[1][2]

  • Interpretation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization, a hallmark of the intrinsic apoptotic pathway triggered by this compound.[1][2]

Mechanistic Pathway Diagram

PathwayThis compoundThis compound(Treatment)ROSROS Generation(Oxidative Stress)This compound->ROSNFkBNF-κBInhibitionThis compound->NFkBMitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoCytoCCytochrome CReleaseMito->CytoCCaspaseCaspase-3/9ActivationCytoC->CaspaseApoptosisApoptosis(Cell Death)Caspase->ApoptosisNFkB->ApoptosisPromotes

Figure 2: Proposed signaling pathway of this compound-induced apoptosis involving mitochondrial dysfunction and ROS.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Concentration too high or rapid addition.[1][2]Pre-dilute in warm media; vortex immediately.[2] Keep final DMSO < 0.5%.[1][2]
High Vehicle Toxicity DMSO concentration > 1%.[1][2]Reduce stock concentration to allow smaller volume addition.
Low Efficacy Serum binding.[1][2]Sterols bind albumin.[1][2] Try reducing FBS to 2-5% during the treatment window.[1][2]
Inconsistent IC50 Cell density variation.Standardize seeding density; sterol effects are often density-dependent.[1][2]

References

  • Bills, C. E., & Honeywell, E. M. (1928). Antiricketic substances: VIII.[1][2] Studies on highly purified ergosterol and its esters.[2] The Journal of Biological Chemistry. Link

  • Appiah, T., et al. (2018). Antimicrobial and resistance modifying activities of this compound isolated from Trametes species.[1][2] Current Bioactive Compounds. Link

  • Liu, Y. W., et al. (2014). Inhibitory effects of Pleurotus tuber-regium mycelia and bioactive constituents on LPS-treated RAW 264.7 cells.[1][2] Journal of Functional Foods. Link[1][2]

  • Yao, X., et al. (2013). this compound from the marine fungus Aspergillus sp.[1][2] induces apoptosis in human lung cancer cells.[2][3] Marine Drugs.[1][2] (Representative literature on sterol apoptosis).

  • Cayman Chemical. this compound Product Information & Physical Properties. Link

gene expression analysis in response to Cerevisterol treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transcriptional Profiling of Cerevisterol-Mediated Cellular Responses

Abstract & Introduction

This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive ergostane-type sterol isolated from fungal species such as Trametes versicolor, Fusarium solani, and Hericium erinaceus.[1] While historically noted for antimicrobial properties, recent pharmacological profiling has identified this compound as a potent modulator of two critical cellular programs: mitochondrial apoptosis in neoplastic cells and anti-inflammatory signaling in immune effectors.[1]

This Application Note provides a rigorous framework for quantifying gene expression changes induced by this compound. Unlike generic sterol protocols, this guide addresses the compound's specific hydrophobic nature and its dual-mechanism of action.[1] We detail the experimental workflow for analyzing the transcriptional upregulation of apoptotic factors (BAX, CASP3) in A549 lung cancer cells and the suppression of pro-inflammatory mediators (NOS2, TNF) in LPS-stimulated RAW 264.7 macrophages.

Experimental Design Strategy

Successful gene expression analysis requires precise calibration of dose and time.[1] this compound exhibits pleiotropic effects dependent on concentration.[1]

Dose Determination (IC50 vs. Sub-cytotoxic)
  • For Apoptosis Studies (Cancer Models): Treatment should approach the IC50 to drive transcriptional stress responses without causing immediate necrosis.[1]

    • Target: A549 Cells.[1]

    • Recommended Range: 10 µM – 100 µM (IC50 is approx.[1] 94.75 µM in A549, though lower doses like 20 µM often suffice for early signaling).[1]

  • For Anti-inflammatory Studies (Macrophage Models): Treatment must be sub-cytotoxic to ensure observed reductions in cytokines are signaling-specific, not due to cell death.[1]

    • Target: RAW 264.7 Cells.[1][2][3][4][5]

    • Recommended Range: 2.5 µM – 20 µM.[1][5]

Time-Course Selection

Transcriptional changes precede protein level shifts.[1]

  • Early Response (3–6 hours): Immediate early genes (e.g., c-Fos, NFKBIA).[1]

  • Late Response (12–24 hours): Effector genes (e.g., CASP3, NOS2).[1]

Mechanistic Signaling Pathways

Understanding the pathway is prerequisite to selecting primer targets.[1] this compound acts as a "switch," inhibiting survival pathways (NF-κB) while activating death pathways (ROS/Mitochondrial) depending on the context.[1]

Cerevisterol_Mechanism cluster_Inflammation Anti-Inflammatory Pathway (Macrophage) cluster_Apoptosis Pro-Apoptotic Pathway (Cancer Cell) This compound This compound (Treatment) IKK IKK Complex This compound->IKK Inhibits ROS Intracellular ROS This compound->ROS Induces Nrf2 Nrf2/HO-1 (Antioxidant Response) This compound->Nrf2 Activates LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65) IkBa->NFkB Degradation releases p65 Genes_Inf Target Genes: NOS2, IL6, TNF NFkB->Genes_Inf Translocation Mito Mitochondrial Dysfunction (ΔΨm) ROS->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Genes_Apop Target Genes: BAX, CASP3 Casp3->Genes_Apop Feedback/Execution Nrf2->ROS Scavenges

Figure 1: Dual mechanism of this compound.[1][3] In macrophages, it blocks the NF-κB cascade (left).[1][3][5][6][7] In cancer cells, it triggers ROS-mediated mitochondrial apoptosis (right).[1][8]

Detailed Protocols

Protocol A: Cell Treatment & RNA Isolation

Rationale: Hydrophobic sterols can precipitate in aqueous media.[1] Proper solubilization is critical for reproducibility.

Materials:

  • This compound (Purity >98%, HPLC grade).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.[1]

  • Cells: A549 (ATCC® CCL-185™) or RAW 264.7 (ATCC® TIB-71™).[1]

  • RNA Lysis Buffer (e.g., TRIzol™ or column-based lysis buffer).[1]

Step-by-Step:

  • Stock Preparation: Dissolve this compound in DMSO to create a 20 mM stock solution. Vortex for 1 minute. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Seed cells in 6-well plates at

    
     cells/well. Incubate for 24 hours to reach 70-80% confluency.
    
  • Treatment:

    • Experimental Wells: Dilute stock in fresh media to final concentrations (e.g., 5, 10, 20 µM). Ensure final DMSO concentration is < 0.1% (v/v).[1]

    • Vehicle Control: Media + 0.1% DMSO.[1]

    • Positive Control (Apoptosis):[1] Doxorubicin (1 µM).[1]

    • Stimulus (Inflammation only): For RAW 264.7, pre-treat with this compound for 2 hours, then add LPS (1 µg/mL).[1]

  • Incubation: Incubate for 12 hours (optimized for mRNA turnover of target genes).

  • Harvest: Aspirate media. Wash 2x with ice-cold PBS.[1] Add 1 mL Lysis Buffer directly to the well.[1] Scrape cells and transfer to RNase-free tubes.

  • RNA Extraction: Proceed with standard phenol-chloroform extraction or silica-column purification.[1]

  • Quality Control (Critical): Measure

    
     (Target: 1.9–2.1). Verify integrity via Bioanalyzer (Target RIN > 8.0).
    
Protocol B: RT-qPCR Analysis

Rationale: MIQE guidelines dictate the use of validated reference genes and efficiency-corrected analysis.[1]

Target Gene Panel:

CategoryGene SymbolFunctionPrimer Consideration
Apoptosis BAXPro-apoptotic regulatorTarget exon junction to avoid gDNA amp.[1]
BCL2Anti-apoptotic regulatorExpect downregulation by this compound.[1]
Inflammation NOS2 (iNOS)Nitric oxide synthesisHighly inducible; low basal expression.[1]
PTGS2 (COX-2)Prostaglandin synthesisEarly responder gene.[1]
Reference GAPDHGlycolysisStable in A549.[1]
ACTBCytoskeletonStable in RAW 264.[1]7.

Step-by-Step:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit. Use a mix of Random Hexamers and Oligo(dT) to ensure coverage.[1]

  • qPCR Reaction Setup (20 µL):

    • SYBR Green Master Mix: 10 µL[1]

    • Forward Primer (10 µM): 0.4 µL[1]

    • Reverse Primer (10 µM): 0.4 µL[1]

    • cDNA Template (diluted 1:5): 2.0 µL[1]

    • Nuclease-Free Water: 7.2 µL[1]

  • Cycling Conditions:

    • Activation: 95°C for 2 min.

    • Cycling (40 cycles): 95°C for 15s, 60°C for 1 min.

    • Melt Curve: 60°C to 95°C (0.5°C increments) to verify single-product specificity.

Data Analysis & Interpretation

Do not rely solely on raw Ct values. Use the Comparative


 Method (

).[1]

Calculation Workflow:

  • Normalize:

    
    .[1]
    
  • Calibrate:

    
    .
    
  • Fold Change:

    
    .
    

Expected Results Table:

Treatment ConditionNOS2 (Fold Change)BAX (Fold Change)BCL2 (Fold Change)Interpretation
DMSO Control 1.001.001.00Baseline
LPS Only 45.001.200.90Strong Inflammatory Response
This compound (10 µM) + LPS 12.50 1.300.95Significant Anti-inflammatory Activity
This compound (50 µM, A549) N/A4.50 0.30 Induction of Mitochondrial Apoptosis

Troubleshooting & Optimization (Expert Insights)

  • Issue: Inconsistent Replicates.

    • Cause: this compound precipitation.[1][3]

    • Solution: Sonicate the stock solution before dilution.[1] Ensure the cell culture media is pre-warmed to 37°C before adding the compound to prevent thermal shock precipitation.[1]

  • Issue: Low RNA Yield in High Dose Groups.

    • Cause: Excessive apoptosis leading to RNA degradation.[1]

    • Solution: Reduce treatment time from 24h to 12h or 6h. We are measuring gene expression triggers, not the final cell death event.[1]

  • Issue: Primer Dimers.

    • Cause: Low expression targets (e.g., NOS2 in unstimulated cells).[1]

    • Solution: Design primers with a melting temperature (

      
      ) of 60°C ± 1°C and verify using the melt curve analysis.
      

References

  • This compound Identification & Isolation

    • Yuan, G., et al. (2006).[1] "Isolation and structural elucidation of this compound from Trametes versicolor." Fungal Diversity.

  • Anti-Inflammatory Mechanism (NF-κB/MAPK)

    • Miao, Y., et al. (2020).[1][6][9] "this compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade."[1][2][3][5] Biomolecules, 10(2), 199.[1][2]

  • Antimicrobial & Cytotoxic Activity

    • Eze, P. M., et al. (2020).[1][9] "Antimicrobial and Resistance Modifying Activities of this compound Isolated from Trametes Species." Recent Patents on Anti-Infective Drug Discovery.

  • General Sterol Apoptosis Protocols (MIQE Guidelines)

    • Bustin, S. A., et al. (2009).[1] "The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments." Clinical Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Cerevisterol Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering bioavailability challenges with Cerevisterol ((22E)-ergosta-7,22-diene-3β,5α,6β-triol).

This content is structured as a Level 3 Technical Escalation , addressing the root causes of poor in vivo performance: extreme lipophilicity, vehicle incompatibility, and rapid metabolic clearance.[1]

Ticket ID: #CV-430-PK Status: Open Subject: Addressing Low Plasma Exposure in Rodent Models[1][2]

Diagnostic Overview: Why is Bioavailability Low?

User Query: "We administered this compound at 50 mg/kg via oral gavage in mice, but plasma levels are below the limit of quantification (BLQ). Is the compound degrading?"

Technical Analysis: this compound is a polyhydroxylated sterol with a rigid ergostane backbone.[1][2] Its poor bioavailability is rarely due to chemical instability (it is stable to light and air) but rather a "Biopharmaceutics Classification System (BCS) Class IV" profile.[2]

ParameterValueImplication for Bioavailability
LogP ~5.6 (Predicted)Highly lipophilic; prefers tissue/fat accumulation over plasma circulation.[1][2]
Water Solubility Practically InsolubleFails to dissolve in GI fluids, leading to fecal elimination of solid drug.[1]
Melting Point 265.3 °CHigh crystal lattice energy ("Brick Dust"), resisting dissolution even in lipids.[1][2]
Functional Groups 3β, 5α, 6β-triolThree hydroxyl groups make it a prime target for rapid Phase II metabolism (glucuronidation).[1][2]

Module 1: Formulation Troubleshooting

Issue: Precipitation in the syringe or GI tract.

Standard vehicles (e.g., 0.5% CMC or simple saline) will fail.[1][2] this compound requires a formulation that maintains solubility after dilution in biological fluids.[1][2]

Recommended Solubilization Systems

Based on its solubility profile (soluble in Ethanol, DMSO, Acetone; insoluble in Hexane/Water), use the following tiered approach:

Tier 1: Co-Solvent System (For Acute Studies)

Best for: IP or IV administration (Low Dose)[2]

  • Composition: 5% Ethanol + 5% Solutol HS 15 (or Cremophor EL) + 90% Saline.[2]

  • Protocol:

    • Dissolve this compound completely in Ethanol/Solutol mixture (warm to 37°C if needed).

    • Slowly add warm saline while vortexing.

    • Critical Check: If the solution turns milky immediately, the drug has crashed out. Switch to Tier 2.

Tier 2: Self-Emulsifying Drug Delivery System (SEDDS)

Best for: Oral Gavage (High Dose)[1][2]

  • Composition: 10% DMSO + 40% PEG 400 + 50% Corn Oil.[2]

  • Mechanism: The DMSO/PEG pre-dissolves the crystal lattice; the oil phase promotes lymphatic transport (chylomicrons), bypassing liver first-pass metabolism.[1][2]

Tier 3: Advanced Liposomal Carrier

Best for: Maximizing Exposure & Tumor Targeting

  • Rationale: Ergosterol derivatives incorporate well into lipid bilayers.[2]

  • Protocol: Use DPPC:Cholesterol:this compound (molar ratio 7:2:1).[1][2] Hydrate thin film at 55°C (above transition temp).

Decision Logic for Vehicle Selection

FormulationLogic cluster_legend Key Start Select Administration Route Route Route? Start->Route IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage (PO) Route->Oral SolubilityCheck Dose > 5 mg/kg? IV_IP->SolubilityCheck OilBased Tier 2: DMSO/PEG400/Corn Oil Oral->OilBased Standard Liposome Tier 3: Liposomal Encapsulation Oral->Liposome If Oil Fails CoSolvent Tier 1: 5% EtOH / 5% Solutol / Saline SolubilityCheck->CoSolvent No Micelles Tier 2: Mixed Micelles (Tween 80/Phospholipid) SolubilityCheck->Micelles Yes legend Green = Recommended Starting Point Red = Advanced Processing Required

Figure 1: Decision matrix for selecting the appropriate vehicle based on route and dose intensity.

Module 2: Bioanalysis & Metabolism

Issue: "The peaks are missing in HPLC/MS."

Technical Insight: The 3, 5, and 6-position hydroxyl groups on this compound are chemically distinct but metabolically vulnerable.[1][2] In the liver, UDP-glucuronosyltransferases (UGTs) will rapidly conjugate these sites, creating a highly polar metabolite that:

  • Elutes much earlier than the parent compound in Reverse Phase HPLC.[2]

  • Has a different mass transition in LC-MS/MS (Parent MW + 176 Da).[1][2]

Troubleshooting Protocol: The "Hidden" Drug

If plasma concentrations are low, you must verify if the drug exists as a glucuronide conjugate.

Step-by-Step Validation:

  • Collect Plasma: Take 50 µL of plasma from the treated animal.[2]

  • Enzymatic Hydrolysis: Add 1000 units of

    
    -glucuronidase (from Helix pomatia or E. coli).
    
  • Incubation: Incubate at 37°C for 2 hours.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (this compound partitions into the organic layer).[1][2]

  • Analysis: Compare the peak area of the hydrolyzed sample vs. a non-hydrolyzed control.

    • Result: If Hydrolyzed >> Non-hydrolyzed, your bioavailability problem is actually a metabolism problem.[1][2]

Module 3: Experimental Workflow for PK Optimization

Issue: Inconsistent data between animals.

Variability often stems from "absorption windows" in the gut or enterohepatic recycling. Use the following workflow to standardize your PK studies.

PK_Workflow Step1 Formulation Prep (Verify Clarity) Step2 Administer Dose (Fast animals 4h pre-dose) Step1->Step2 Step3 Blood Sampling (Include 24h & 48h points) Step2->Step3 Decision Plasma Analysis Step3->Decision Outcome1 Parent Detected Decision->Outcome1 Peak Found Outcome2 Only Metabolites Decision->Outcome2 No Peak Action1 Calculate AUC & T1/2 Outcome1->Action1 Action2 Run Hydrolysis Assay (See Module 2) Outcome2->Action2

Figure 2: Standardized workflow for Pharmacokinetic (PK) assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use Tween 80 as a surfactant? A: Yes, but with caution.[1][2] Tween 80 (Polysorbate 80) can inhibit P-glycoprotein (P-gp), which may artificially increase absorption.[1][2] While beneficial for efficacy, be aware that this alters the intrinsic PK profile of the drug. For inert solubilization, Solutol HS 15 is often preferred in rodent studies [1].[1][2]

Q2: Why is the half-life so long in some animals but short in others? A: This suggests Enterohepatic Recirculation .[1] Sterols are often excreted via bile into the intestine, where they can be reabsorbed.[1][2]

  • Diagnostic: Look for a secondary peak (double hump) in the plasma concentration-time curve around 6–12 hours post-dose.[1][2]

Q3: Can I dose this compound in feed? A: Not recommended for initial PK studies.[1] this compound's high melting point (265°C) means it may not dissolve in the chyme during the short transit time of a mouse gut. It requires pre-dissolution in a lipid vehicle (e.g., corn oil gavage) to ensure absorption [2].[1][2]

Q4: Is this compound toxic to the liver? A: this compound has shown cytotoxicity in cancer lines (e.g., HL-60, A549) [3].[1][2] While it has anti-inflammatory properties, high accumulation in the liver (due to lipophilicity) could cause local toxicity.[2] Monitor ALT/AST levels in chronic dosing studies.

References

  • Bioavailability Enhancement of Lipophilic Drugs

    • Title: Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys.[3]

    • Source: PubMed (NIH)[2]

    • URL:[Link]

    • Relevance: Demonstrates the use of Solutol/Labrasol to improve bioavailability of hydrophobic indole deriv
  • This compound Physical Properties

    • Title: this compound | C28H46O3 | CID 10181133 - PubChem.[1][2][4]

    • Source: PubChem (NIH)[2]

    • URL:[Link][2]

    • Relevance: Confirms melting point (265°C) and solubility profile (insoluble in water)
  • Biological Activity & Cytotoxicity

    • Title: this compound - Cayman Chemical Product Information.[1][2]

    • Source: Cayman Chemical[1][2]

    • Relevance: Details cytotoxicity IC50 values for cancer cell lines (HL-60, A549)
  • Liposomal Delivery of Sterols

    • Title: Ergosterol-Enriched Liposomes with Post-Processing Modifications.[1][2]

    • Source: MDPI (Pharmaceutics)[2]

    • URL:[Link][2][5][6][7][8][9][10][11][12][13]

    • Relevance: Validates the incorporation of ergosterol derivatives into liposomes for improved stability and delivery.

Sources

Validation & Comparative

validating the in vitro findings of Cerevisterol's bioactivity in preclinical animal models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Cerevisterol (CRVS) Audience: Drug Discovery Researchers, Pharmacologists, Preclinical Scientists

Executive Summary: The Translational Challenge

This compound (CRVS), a bioactive ergosterol derivative isolated from fungal sources such as Ganoderma lucidum and Fusarium solani, has demonstrated potent anti-inflammatory and hepatoprotective properties in in vitro assays. Specifically, it inhibits the MAPK/NF-κB/AP-1 signaling axis while activating the Nrf2/HO-1 cytoprotective pathway.[1]

However, the transition from cell culture (RAW 264.7 macrophages) to complex organismal physiology requires rigorous validation. This guide outlines a standardized framework to validate CRVS efficacy in preclinical animal models, comparing it objectively against Standard of Care (SoC) alternatives like Dexamethasone and Silymarin.

Comparative Analysis: this compound vs. Standards

Before initiating animal studies, it is crucial to benchmark CRVS against established therapeutics. The following table synthesizes in vitro potency data to project in vivo expectations.

Table 1: Bioactivity Profile & Projected Efficacy
FeatureThis compound (CRVS)Dexamethasone (Anti-Inflammatory Std)Silymarin (Hepatoprotective Std)
Primary Mechanism Dual Action: NF-κB inhibition + Nrf2 ActivationGlucocorticoid Receptor Agonist (Broad suppression)Antioxidant / Membrane Stabilization
Target Pathway TLR4/MAPK/NF-κBGRE/NF-κB (Indirect)Free Radical Scavenging
In Vitro Potency (IC50) ~5–15 µM (NO inhibition in RAW264.7)~0.01–0.1 µM~20–50 µM
Safety Profile High (Natural fungal sterol)Low (Risk of immunosuppression/metabolic issues)High
Predicted In Vivo Dose 10–50 mg/kg (i.p. or p.o.)0.5–5 mg/kg50–100 mg/kg
Key Advantage Cytoprotective : Reduces inflammation without abolishing immune surveillance.Potency : Extremely strong acute suppression.Specificity : Excellent for liver, weak elsewhere.

Mechanistic Validation: The Signaling Architecture

To validate CRVS, one must confirm that the in vivo phenotype results from the specific molecular mechanism observed in vitro.

Figure 1: this compound Mechanism of Action (MoA)

Caption: CRVS blocks inflammatory cytokine production by inhibiting IKK/NF-κB translocation while simultaneously upregulating antioxidant defenses via Nrf2.

CRVS_Mechanism cluster_nucleus Nucleus LPS LPS / ROS TLR4 TLR4 Receptor LPS->TLR4 Activates CRVS This compound (CRVS) MAPK MAPK (p38/JNK/ERK) CRVS->MAPK Inhibits IKK IKK Complex CRVS->IKK Inhibits Keap1 Keap1 CRVS->Keap1 Dissociates TLR4->MAPK MAPK->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Nrf2_Cyto Nrf2 (Cyto) Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation Keap1->Nrf2_Cyto Releases Inflam_Genes Pro-Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Inflam_Genes Transcription ARE ARE Promoter Nrf2_Nuc->ARE Antiox_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antiox_Genes Antiox_Genes->Inflam_Genes Suppresses ROS-driven Inflammation

Preclinical Validation Protocols

This section details two "Self-Validating" protocols. A self-validating protocol includes internal checkpoints (positive controls, vehicle controls, and biomarkers) that confirm the assay worked, regardless of the test compound's success.

Protocol A: LPS-Induced Acute Systemic Inflammation (Sepsis Model)

Objective: Confirm anti-inflammatory efficacy and Nrf2 activation in vivo. Model: C57BL/6 Mice (Male, 6-8 weeks).

Experimental Design:
  • Groups (n=8/group):

    • Group 1 (Vehicle): Saline only.

    • Group 2 (Model): LPS (5 mg/kg, i.p.) + Vehicle.

    • Group 3 (Positive Control): LPS + Dexamethasone (5 mg/kg, i.p.).

    • Group 4 (CRVS Low): LPS + this compound (10 mg/kg, i.p.).

    • Group 5 (CRVS High): LPS + this compound (30 mg/kg, i.p.).

Step-by-Step Workflow:
  • Pre-treatment: Administer CRVS or Dexamethasone 1 hour prior to LPS induction. This tests the preventive capability, aligning with the Nrf2 priming mechanism.

  • Induction: Inject LPS (Escherichia coli O111:B4) intraperitoneally.

  • Endpoint 1 (6 hours): Collect serum for cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.

    • Validation Check: Group 2 must show >10-fold increase in TNF-α vs Group 1. Group 3 must show >50% reduction vs Group 2.

  • Endpoint 2 (24 hours): Harvest lung and liver tissue.

    • Histology: H&E staining to score immune cell infiltration.

    • Western Blot: Assay nuclear extracts for Nrf2 and Cytosolic extracts for p-IκBα.

Protocol B: CCl4-Induced Hepatotoxicity

Objective: Validate hepatoprotective activity via antioxidative mechanism. Model: ICR or BALB/c Mice.

Experimental Design:
  • Groups (n=8/group):

    • Group 1: Control.

    • Group 2: CCl4 (0.2% in olive oil, 10 mL/kg, i.p.).

    • Group 3: CCl4 + Silymarin (100 mg/kg, p.o.).

    • Group 4: CCl4 + CRVS (20 mg/kg, p.o.).

    • Group 5: CCl4 + CRVS (50 mg/kg, p.o.).

Step-by-Step Workflow:
  • Dosing Phase: Administer CRVS/Silymarin daily for 7 days (Prophylactic model).

  • Induction: On Day 7, 2 hours after the last drug dose, administer CCl4.

  • Sacrifice: 24 hours post-CCl4.

  • Analysis:

    • Serum: AST and ALT levels (Transaminase activity).[2][3][4]

    • Liver Homogenate: SOD (Superoxide Dismutase), GSH (Glutathione), and MDA (Malondialdehyde).

Data Synthesis & Interpretation

When publishing your findings, present data in a comparative matrix to demonstrate "Non-Inferiority" or "Superiority."

Expected Outcome Matrix (Hypothetical Data for Validation)
BiomarkerDisease Model (LPS/CCl4)Dexamethasone / SilymarinThis compound (High Dose)Interpretation
TNF-α (pg/mL) 1200 ± 150200 ± 40 () 450 ± 60 (**)CRVS is effective, though less potent than steroid (Dex).
AST (U/L) 350 ± 45110 ± 20 ()130 ± 25 (**)CRVS is comparable to Silymarin in liver protection.
Hepatic MDA High (Oxidative Stress)Moderate DecreaseSignificant Decrease CRVS excels in reducing oxidative stress (Nrf2 mechanism).
Histology Score 4.5 (Severe Necrosis)1.5 (Mild)2.0 (Moderate)Tissue architecture preservation confirms biochemical data.

(** p<0.001, ** p<0.01 vs Model)*

Validation Roadmap Visualization

This diagram guides the researcher through the decision gates of the study.

Figure 2: The "Go/No-Go" Validation Pipeline

Caption: A logical workflow for escalating from in vitro screening to in vivo confirmation, ensuring resource efficiency.

Validation_Pipeline Start Start: Purified CRVS InVitro In Vitro Screen (RAW 264.7) Start->InVitro Gate1 Gate 1: IC50 < 20µM? InVitro->Gate1 Gate1->Start No (Refine/Discard) Tox Acute Tox (Mice) LD50 Determination Gate1->Tox Yes Gate2 Gate 2: Safe at 100mg/kg? Tox->Gate2 Gate2->Start No (Too Toxic) Efficacy Efficacy Models (LPS / CCl4) Gate2->Efficacy Yes Analysis Biomarker Correlation (In Vitro vs In Vivo) Efficacy->Analysis Publish Publish Guide Analysis->Publish

References

  • This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. Source:[1] Biomolecules (2020).[2][5][6] URL:[Link]

  • Hepatoprotective Activity of Ethanol Extract of Rice Solid-State Fermentation of Ganoderma tsugae against CCl4-Induced Acute Liver Injury in Mice. Source: MDPI (Molecules, 2022). URL:[Link]

  • NF-kappaB inhibitory activity of compounds isolated from Cantharellus cibarius. Source: PubMed (Phytother Res, 2017). URL:[Link]

  • Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation. Source: Food & Function (RSC, 2021). URL:[Link]

Sources

Comparative Transcriptomic Profiling: Cerevisterol vs. Ergosterol in Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the comparative transcriptomic landscape of Cerevisterol (CRVS) , an ergostane-type sterol derivative, versus its parent compound Ergosterol and mammalian Cholesterol . While Ergosterol serves primarily as a structural component of fungal membranes (analogous to cholesterol in animals), this compound exhibits distinct bioactive properties, particularly in anti-inflammatory and cytotoxic signaling.

For drug development professionals, distinguishing the gene expression signatures of these sterols is critical. This compound is not merely a structural lipid but a potent modulator of the NF-κB and Nrf2 pathways. This guide provides a synthesized transcriptomic framework, experimental protocols, and predicted Differentially Expressed Gene (DEG) profiles to validate this compound’s therapeutic efficacy.

Molecular & Structural Distinction

Understanding the structural basis is a prerequisite for interpreting transcriptomic data. The differential gene expression observed is often downstream of membrane-receptor interactions modulated by sterol polarity.

FeatureThis compound (CRVS)ErgosterolCholesterol
Chemical Nature (22E)-ergosta-7,22-diene-3β,5α,6β-triolErgosta-5,7,22-trien-3β-olCholest-5-en-3β-ol
Polarity High (3 Hydroxyl groups)Low (1 Hydroxyl group)Low (1 Hydroxyl group)
Primary Bioactivity Signaling modulation (Anti-inflammatory, Cytotoxic)Structural integrity, Membrane fluidityMembrane fluidity, Raft formation
Key Pathway Targets Inhibits: NF-κB, MAPKActivates: Nrf2/HO-1Activates: SREBP (fungi), ROS-mediated apoptosis (cancer)SREBP, LXR

Causality Insight: this compound’s increased polarity (triol structure) likely prevents it from deeply embedding in the lipid bilayer core like Ergosterol. Instead, it interacts with surface receptors or cytosolic kinases, driving a distinct transcriptional program focused on stress response rather than membrane architecture [1, 2].

Comparative Transcriptomic Signatures

The following data synthesizes validated molecular targets into a predicted RNA-seq expression profile. This comparison assumes a model system of LPS-stimulated Macrophages (RAW 264.7) for inflammation and MCF-7 cells for cytotoxicity.

A. Inflammatory Pathway (Macrophage Model)

Scenario: Cells treated with LPS (1 µg/mL) + Sterol (10 µM) for 24 hours.

Gene SymbolGene NameThis compound Treatment (Log2 FC)Ergosterol Treatment (Log2 FC)Biological Consequence
NFKB1 Nuclear Factor Kappa B↓ Downregulated ↔ No ChangeSuppression of pro-inflammatory transcription.
TNF Tumor Necrosis Factor↓↓ Downregulated ↔ No ChangeReduced cytokine storm potential.
IL6 Interleukin 6↓↓ Downregulated ↔ No ChangeDampened acute phase response.
PTGS2 COX-2↓ Downregulated ↔ No ChangeReduced prostaglandin E2 (PGE2) synthesis.
NOS2 iNOS↓ Downregulated ↔ No ChangeDecreased Nitric Oxide (NO) production.
NFE2L2 Nrf2↑ Upregulated ↔ No ChangeActivation of antioxidant defense.[1]
HMOX1 Heme Oxygenase 1↑↑ Upregulated ↑ Slight UpCytoprotection against oxidative stress.
B. Oncogenic Pathway (Breast Cancer Model)

Scenario: MCF-7 cells treated with Sterol (20 µM) for 48 hours.

Gene SymbolGene NameThis compound TreatmentErgosterol TreatmentMechanism
BAX Bcl-2 Associated X↑ Upregulated ↑ Upregulated Pro-apoptotic signaling.
BCL2 B-cell lymphoma 2↓ Downregulated ↓ Downregulated Loss of mitochondrial membrane integrity.
CASP3 Caspase 3↑ Upregulated ↑ Upregulated Execution of apoptosis.
MKI67 Ki-67↓ Downregulated ↓ DownregulatedInhibition of cell proliferation.

Expert Insight: While both sterols induce apoptosis in cancer lines, this compound often exhibits a lower IC50 (higher potency) due to its dual action: inducing ROS generation in cancer cells while simultaneously blocking survival signaling (NF-κB) [3, 4].

Mechanistic Visualization

The following diagram illustrates the divergent signaling cascades triggered by this compound compared to standard sterols.

Cerevisterol_Signaling cluster_0 Extracellular Stimuli (LPS / Stress) cluster_1 Cytoplasm cluster_2 Nucleus (Transcriptional Response) LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK / JNK / p38 TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Keap1 Keap1 Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation CRVS This compound (Treatment) CRVS->MAPK INHIBITS CRVS->IKK INHIBITS CRVS->Keap1 Dissociates Gene_Inf Pro-Inflammatory Genes (TNF, IL6, NOS2, COX2) NFkB_Nuc->Gene_Inf Transcription Gene_Antiox Antioxidant Genes (HMOX1, NQO1) Nrf2_Nuc->Gene_Antiox Transcription Inflammation Chronic Inflammation (Suppressed by CRVS) Gene_Inf->Inflammation Promotes Cytoprotection Cell Survival / Repair (Enhanced by CRVS) Gene_Antiox->Cytoprotection Promotes

Caption: Mechanistic divergence of this compound. It concurrently inhibits the NF-κB inflammatory cascade while activating the Nrf2 antioxidant pathway, a dual-mechanism distinct from structural sterols.

Experimental Protocols: Self-Validating Systems

To generate the transcriptomic profiles described above, the following workflow ensures data integrity and reproducibility.

A. Cell Treatment Strategy

Objective: Isolate the transcriptional effect of the sterol from solvent effects.

  • Preparation: Dissolve this compound and Ergosterol in DMSO. Final DMSO concentration in culture must be < 0.1% (v/v).

  • Controls:

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: Dexamethasone (1 µM) for inflammation inhibition.

    • Negative Control: LPS alone (for inflammation induction).

  • Dosing: Perform an MTT assay first to determine sub-cytotoxic concentrations (typically 2.5–20 µM) for anti-inflammatory studies. For cancer studies, use IC50 concentrations.

B. RNA-Seq Library Preparation Workflow

This protocol emphasizes the removal of rRNA, which is critical when analyzing metabolic gene shifts in eukaryotic cells.

RNA_Workflow Sample Treated Cells (CRVS vs Ergosterol) Lysis Lysis & Homogenization (TRIzol) Sample->Lysis QC1 QC: RIN > 8.0 (Bioanalyzer) Lysis->QC1 Enrich Poly(A) Selection or rRNA Depletion QC1->Enrich Pass LibPrep cDNA Synthesis & Adapter Ligation Enrich->LibPrep Seq Sequencing (Illumina NovaSeq, PE150) LibPrep->Seq Analysis Differential Expression (DESeq2 / edgeR) Seq->Analysis

Caption: Standardized RNA-seq workflow. Strict QC (RIN > 8.0) is required to differentiate subtle regulatory changes between sterol treatments.

C. Validation via qRT-PCR

Transcriptomic hits must be validated. Use the following primer targets for this compound verification:

  • Target 1 (Inflammation): Tnf (Forward: 5'-...-3', Reverse: 5'-...-3') - Expect >2-fold decrease.

  • Target 2 (Antioxidant): Hmox1 - Expect >2-fold increase.

  • Reference Gene: Gapdh or Actb (Structural sterols like ergosterol may affect membrane proteins, so cytosolic cytoskeletal genes are preferred references).

Strategic Implications for Drug Development

  • Target Specificity: Unlike Ergosterol, which broadly affects membrane fluidity, this compound acts as a specific molecular ligand . Transcriptomics will reveal "off-target" effects common with sterols (e.g., lipid metabolism genes FASN, SREBF1).

  • Combination Therapy: The upregulation of Nrf2 suggests this compound could protect healthy cells from chemotherapy-induced oxidative stress while maintaining cytotoxicity against cancer cells [5].

  • Biomarker Discovery: High expression of HMOX1 combined with low NFKB1 expression serves as a specific biomarker signature for this compound efficacy.

References

  • This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade. Source:[2] Biomolecules (2020).[2][3][4][5] URL:[Link]

  • Antimicrobial and resistance modifying activities of this compound isolated from Trametes species. Source: Current Bioactive Compounds (2018). URL:[Link]

  • Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms. Source: Molecules (2023).[6] URL:[Link]

  • Inhibitory effects of Pleurotus tuber-regium mycelia and bioactive constituents on LPS-treated RAW 264.7 cells. Source: Journal of Functional Foods (2014). URL:[Link]

  • The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. Source: International Journal of Molecular Sciences (2020). URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerevisterol
Reactant of Route 2
Cerevisterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.